2,5-Heptadiyn-4-one
Description
BenchChem offers high-quality 2,5-Heptadiyn-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Heptadiyn-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H6O |
|---|---|
Molecular Weight |
106.12 g/mol |
IUPAC Name |
hepta-2,5-diyn-4-one |
InChI |
InChI=1S/C7H6O/c1-3-5-7(8)6-4-2/h1-2H3 |
InChI Key |
UBXCIYAIGASSIT-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)C#CC |
Origin of Product |
United States |
Foundational & Exploratory
Divergent Reactivity in Cross-Conjugated Systems: A Technical Guide to Dipropynyl Ketone vs. Phorone
Executive Summary
Cross-conjugation presents a unique electronic topology where three pi-systems interact, but only two are conjugated with each other continuously, leaving the third electronically isolated from the extended network[1]. This structural motif profoundly impacts molecular orbital energies, stability, and reactivity. This whitepaper provides an in-depth comparative analysis of two prototypical cross-conjugated seven-carbon ketones: Phorone (a dienone) and Dipropynyl Ketone (a diynone). By examining their steric environments, hybridization states, and mechanistic pathways, researchers can better leverage these compounds in organic synthesis, material science, and biochemical assays.
Structural and Electronic Divergence
The fundamental distinction between phorone and dipropynyl ketone lies in the hybridization of their alpha-beta unsaturated bonds. This dictates their three-dimensional geometry, spatial shielding, and ultimate susceptibility to nucleophilic attack.
Phorone (2,6-Dimethylhepta-2,5-dien-4-one):
Phorone is a dialkenyl ketone featuring
Dipropynyl Ketone (Hepta-2,5-diyn-4-one):
In contrast, dipropynyl ketone is a dialkynyl ketone (diynone) characterized by
Figure 1: Logical relationship between hybridization, steric hindrance, and reactivity.
Mechanistic Pathways and Applications
Phorone: Controlled Michael Additions in Biochemistry
Due to its sterically hindered dienone structure, phorone does not readily polymerize or react with weak nucleophiles under ambient conditions[2]. However, it acts as a specific and reversible depletor of glutathione (GSH) in biological systems[5]. The enzymatic conjugation of GSH to phorone (often mediated by Glutathione S-Transferases) allows researchers to induce controlled oxidative stress in hepatocyte models without the off-target toxicity associated with more aggressive electrophiles[5].
Dipropynyl Ketone: Cascade Cyclizations in Heterocyclic Synthesis
The unhindered, highly electrophilic nature of dipropynyl ketone makes it an ideal precursor for the synthesis of six-membered heterocycles. When exposed to bidentate nucleophiles such as hydrogen sulfide (
Figure 2: Workflow for the cascade cyclization of dipropynyl ketone into a thiopyranone.
Quantitative Data Comparison
The physical and chemical properties of these two compounds reflect their structural differences. Phorone is a stable, combustible yellow liquid, whereas dipropynyl ketone is highly electrophilic and frequently synthesized in situ or handled as a crude oil to prevent degradation.
| Property | Phorone (Diisopropylideneacetone) | Dipropynyl Ketone (Hepta-2,5-diyn-4-one) |
| IUPAC Name | 2,6-Dimethylhepta-2,5-dien-4-one | Hepta-2,5-diyn-4-one |
| CAS Number | 504-20-1[2] | 34793-66-3[3] |
| Molecular Formula | ||
| Molecular Weight | 138.21 g/mol [5] | 106.12 g/mol [3] |
| Unsaturation Type | Dienone ( | Diynone ( |
| Melting Point | 28 °C[2] | N/A (Liquid/Oil at RT)[6] |
| Boiling Point | 198 °C[2] | N/A (Prone to decomposition at high heat) |
| Primary Application | Solvent, GSH depletor[5] | Precursor for thiopyranones/heterocycles[4] |
Experimental Methodologies
To ensure self-validating and reproducible results, the following protocols detail the synthesis and utilization of both compounds, emphasizing the causality behind specific reagent choices.
Protocol 1: Synthesis of Phorone via Acid-Catalyzed Aldol Condensation
Objective: Synthesize phorone through the self-condensation of three acetone molecules[5]. Causality & Design: Water is generated as a byproduct during aldol condensation. Utilizing anhydrous hydrogen chloride (HCl) gas acts both as an acid catalyst and a dehydrating agent, preventing the reverse hydrolysis reaction and driving the equilibrium toward the formation of phorone and mesityl oxide[5].
-
Preparation: Charge a dry, round-bottom flask with 500 mL of anhydrous acetone.
-
Catalysis: Bubble anhydrous HCl gas through the acetone at 0–5 °C until the solution is saturated. (Rationale: Low temperatures control the exothermic condensation and minimize the formation of higher-order polymers).
-
Incubation: Seal the reaction vessel and allow it to stand at room temperature for 48 hours to ensure complete trimerization.
-
Neutralization: Neutralize the crude mixture with a saturated aqueous sodium carbonate (
) solution until gas evolution ceases. -
Distillation: Extract the organic layer and subject it to fractional distillation. Collect the fraction boiling at 198–199 °C to isolate pure phorone[5].
-
Validation: Confirm the product via GC-MS (target m/z = 138.2) and
NMR (verifying the presence of the vinylic protons and gem-dimethyl singlets).
Protocol 2: Synthesis of 2,6-Dimethyl-4H-thiopyran-4-one from Dipropynyl Ketone
Objective: Exploit the unhindered electrophilicity of dipropynyl ketone to synthesize a thiopyranone via cyclization with thiourea[4]. Causality & Design: Dry Dimethylformamide (DMF) is selected as the solvent because it is polar and aprotic. It highly solvates the thiourea nucleophile without hydrogen-bonding to it, thereby maximizing its nucleophilicity and accelerating the initial Michael addition to the linear alkyne[4].
-
Reagent Mixing: Dissolve 0.5 g (6.41 mmol) of hepta-2,5-diyn-4-one and 0.35 g (4.6 mmol) of thiourea in 15 mL of dry DMF[4].
-
Reaction: Allow the solution to stand at room temperature for 1 hour. (Rationale: The lack of steric hindrance on the diynone allows the reaction to proceed rapidly without external heating, which could otherwise degrade the alkyne).
-
Quenching: Quench the reaction by adding 20 mL of distilled water to precipitate the crude organic product[4].
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate. Dry the organic layer over anhydrous
, filter, and evaporate the solvent under reduced pressure. -
Recrystallization: Recrystallize the crude dark solid from hot cyclohexane to yield practically colorless needles of 2,6-dimethyl-4H-thiopyran-4-one (approx. 90% yield)[4].
-
Validation: Verify the melting point (target 104 °C) and perform elemental analysis (Calculated for
: C 60.00, H 5.82, S 22.85%) to confirm high purity[4].
References
-
Phorone (CAS: 504-20-1): A Comprehensive Overview , nbinno.com. URL:[Link]
-
Ethyl lactate as a renewable carbonyl source for the synthesis of diynones , The Royal Society of Chemistry. URL:[Link]
-
Cross-conjugation , Wikipedia. URL: [Link]
-
Product Class 8: Thiopyranones and Thiopyranthiones , Science of Synthesis, Thieme. URL:[Link]
Sources
The Electrophilic Nexus: A Technical Guide to Cross-Conjugated Diynone Reactivity
Executive Summary & Core Definition
The 1,4-diyn-3-one Scaffold (specifically the 1,5-diaryl-1,4-diyn-3-one derivatives) represents a unique class of cross-conjugated electrophiles. Unlike linearly conjugated systems (e.g., polyenes), cross-conjugation occurs where two
This electronic arrangement creates a "bis-Michael acceptor" profile with distinct reactivity nodes:
-
High Electrophilicity: The central carbonyl lowers the LUMO energy of both alkyne
-carbons, facilitating attack by soft nucleophiles (thiols, amines). -
Regioselectivity: Nucleophilic attack occurs almost exclusively at the sp-hybridized
-carbon, leading to an allenyl/enol intermediate that triggers rapid secondary transformations (cyclization). -
Chemo-orthogonality: The alkyne units remain relatively inert to hard nucleophiles (which attack the carbonyl) unless activated, allowing for selective functionalization.
Electronic Structure & Reactivity Profile
The "Soft-Soft" Interaction Principle
In the context of Hard and Soft Acids and Bases (HSAB) theory, the
-
Thiols (R-SH): Fastest kinetics. Irreversible double-addition or cross-linking (bioconjugation).
-
Amines (R-NH2): Fast kinetics. Reversible initially, often leading to thermodynamic heterocycles (pyrroles/pyridines).
-
Hydroxyls (R-OH): Slow kinetics. Requires base catalysis or Lewis acid activation.
Mechanism: The Double Michael Cascade
The defining reaction of cross-conjugated diynones is the Double Michael Addition (DMA) . This pathway is the primary route for synthesizing 5- and 6-membered heterocycles.
Caption: The stepwise mechanism of Double Michael Addition. The initial attack forms a reactive allenyl enol which tautomerizes to an enone, priming the molecule for ring closure.
Synthetic Access: Preparation of 1,5-Diphenyl-1,4-diyn-3-one
Causality: Direct coupling of alkynes to acid chlorides is often low-yielding due to homocoupling side reactions. The most robust, self-validating protocol involves the addition of lithium acetylides to ethyl formate (to form the alcohol) followed by oxidation.
Protocol: Two-Stage Synthesis
Reagents: Phenylacetylene, n-BuLi, Ethyl formate, Dess-Martin Periodinane (DMP).
Stage 1: Synthesis of 1,5-diphenyl-1,4-diyn-3-ol
-
Activation: In a flame-dried flask under Argon, dissolve phenylacetylene (20 mmol) in dry THF (50 mL). Cool to -78 °C.
-
Lithiation: Add n-BuLi (2.5 M in hexanes, 21 mmol) dropwise. Observation: Solution may turn yellow. Stir for 30 min.
-
Formylation: Add ethyl formate (10 mmol, 0.5 equiv) dropwise. Logic: Using 0.5 equivalents forces the addition of two alkyne units to the formate center.
-
Workup: Warm to RT over 2 hours. Quench with sat. NH4Cl. Extract with EtOAc.
-
Validation: TLC (Hexane/EtOAc 8:1) should show a new polar spot (alcohol) and disappearance of alkyne.
Stage 2: Oxidation to Diynone
-
Oxidation: Dissolve the crude alcohol (from Stage 1) in DCM (wet). Add Dess-Martin Periodinane (1.2 equiv).
-
Reaction: Stir at RT for 1 hour.
-
Purification: Filter through a celite pad. Flash chromatography (Silica, 95:5 Hexane/EtOAc).
-
Product Data: 1,5-diphenyl-1,4-diyn-3-one appears as a yellow solid.[1][2]
-
1H NMR: ~7.6 ppm (d, 4H), ~7.4 ppm (m, 6H). Crucial: No propargylic proton signal (which would be at ~5.5 ppm in the alcohol).
-
IR: Strong C=O stretch at ~1640 cm⁻¹ (conjugated ketone) and C≡C stretch at ~2200 cm⁻¹.
-
Heterocycle Synthesis: The Pyrazole Workflow
Application: Pyrazoles are privileged scaffolds in kinase inhibitors. Diynones offer a "one-pot" access to 3,5-disubstituted pyrazoles via reaction with hydrazines.
Experimental Protocol
Reaction: 1,5-Diphenyl-1,4-diyn-3-one + Phenylhydrazine
-
Setup: Dissolve diynone (1.0 mmol) in Ethanol (5 mL).
-
Addition: Add Phenylhydrazine (1.1 mmol).
-
Catalysis: Add catalytic HCl (1 drop) or Acetic Acid (10 mol%). Causality: Acid catalysis activates the carbonyl, facilitating the initial hydrazone formation or conjugate addition (pathway depends on pH).
-
Reflux: Heat to 80 °C for 2 hours.
-
Observation: The yellow color of the diynone fades; product often precipitates upon cooling.
-
Yield: Typically >85%.
Table 1: Nucleophile Scope & Heterocycle Output
| Nucleophile Class | Specific Reagent | Resulting Heterocycle | Mechanism Note |
| Hydrazine | NH₂NHR | Pyrazole | Double Michael + Condensation |
| Amidine | Ph-C(=NH)NH₂ | Pyrimidine | [3+3] Annulation |
| Hydroxylamine | NH₂OH | Isoxazole | O-attack vs N-attack selectivity |
| Primary Amine | R-NH₂ | Pyrrole / Pyridone | Requires specific conditions (Cu-cat) |
| Binucleophile | Ethane-1,2-dithiol | Thiepine / Dithiane | Macrocyclization or protection |
Chemical Biology: Cysteine-Selective Cross-Linking
Significance: The diynone core is a "linchpin" reagent for bioconjugation. Because it possesses two electrophilic sites, it can cross-link two cysteine residues (Cys-Cys stapling) in proteins.
Mechanism of Action (MoA)
-
First Attack: Cysteine 1 (Cys-SH) attacks the
-carbon. The resulting enone is more reactive than the starting diynone due to the loss of symmetric conjugation stabilization. -
Second Attack: Cysteine 2 attacks the remaining alkyne/enone system.
-
Result: A stable covalent bridge (thioether linkage).
Caption: Workflow for validating cysteine cross-linking. The mass shift corresponds exactly to the diynone insertion, confirming the "stapling" event.
Critical Control: Selectivity
To ensure Cys-selectivity over Lysine (Lys):
-
pH Control: Maintain pH 7.0–7.5. At this pH, Cys (pKa ~8.3) is partially deprotonated and highly nucleophilic, while Lys (pKa ~10.5) is protonated and unreactive.
-
Hard/Soft Match: The diynone is a "soft" acceptor; Lysine is a "hard" nucleophile. This electronic mismatch favors thiol addition by orders of magnitude.
References
-
Müller, T. J. J. (2014). "One-Pot Synthesis of Heterocycles via Alkynone Reactivity." Topics in Heterocyclic Chemistry.
-
Adib, M., et al. (2008). "Reaction of 1,4-Diyn-3-ones with Dinucleophiles: A Route to Nitrogen-Containing Heterocycles." Tetrahedron Letters.
-
Tykwinski, R. R. (2003). "Evolution in the Synthesis of Cross-Conjugated Diynones." Angewandte Chemie International Edition.
-
Baggio, C., et al. (2018). "Covalent Inhibition of Cysteine-Rich Proteins Using Cross-Conjugated Electrophiles." Journal of Medicinal Chemistry.
-
Detert, H. (2011). "Synthesis and Properties of 1,5-Diaryl-1,4-diyn-3-ones." Synthesis.
Sources
Technical Guide: Symmetrical Dialkynyl Ketone Building Blocks
A Structural Linchpin for Heterocyclic Synthesis and Covalent Drug Discovery
Executive Summary
Symmetrical dialkynyl ketones (1,4-pentadiyn-3-ones) represent a distinct class of cross-conjugated electrophiles (
Part 1: Structural Logic & Electronic Properties
The "Double Electrophile" Paradigm
The defining feature of the symmetrical dialkynyl ketone is its cross-conjugated
-
LUMO Lowering: The carbonyl significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkynes, facilitating nucleophilic attack even by weak nucleophiles.
-
Regioselectivity: Nucleophilic attack occurs exclusively at the
-position (Michael addition). Upon the first addition, the symmetry is broken, converting the intermediate into a cross-conjugated enynone, which is primed for a second intramolecular Michael addition or condensation. -
Stability Trade-off: While potent, these compounds are sensitive to base-catalyzed polymerization. Protocols must prioritize neutral or slightly acidic conditions during isolation.
Part 2: Synthetic Architectures & Protocols
Two primary routes exist for accessing these scaffolds: Oxidative Coupling (Standard Lab Scale) and Carbonylative Cross-Coupling (High-Throughput/Catalytic).
Protocol A: The Formate-Grignard Route (Self-Validating System)
Recommended for gram-scale synthesis of stable derivatives (e.g., R = Phenyl, TIPS).
Mechanism: Double addition of alkynyl Grignard reagents to ethyl formate yields the secondary alcohol (1,4-pentadiyn-3-ol), followed by chemoselective oxidation.
Step 1: Synthesis of 1,5-Diphenyl-1,4-pentadiyn-3-ol
-
Reagent Prep: Flame-dry a 500 mL 3-neck flask under Argon. Charge with Ethynylmagnesium bromide (0.5 M in THF, 2.2 equiv). Cool to 0°C.[1]
-
Addition: Add Ethyl Formate (1.0 equiv) dropwise over 30 minutes. The exotherm must be controlled to prevent polymerization.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Cool to 0°C. Quench with saturated aqueous
. Extract with (3x).[1][2] -
Validation: TLC should show a major spot (
in 20% EtOAc/Hex) distinct from the starting alkyne.
Step 2: Chemoselective Oxidation (The
Method)
Critical: Avoid Jones Reagent or PCC if acid-sensitive functional groups are present. Activated Manganese Dioxide (
-
Setup: Dissolve the crude alcohol (from Step 1) in anhydrous DCM (0.1 M concentration).
-
Oxidant: Add Activated
(10 equiv by mass). -
Execution: Stir vigorously at RT. Monitor by TLC every 30 minutes.
-
End-point: Disappearance of the alcohol spot and appearance of a UV-active (conjugated) spot.
-
-
Workup: Filter through a Celite pad.[3] Wash cake with DCM. Concentrate in vacuo at
°C (heat sensitivity). -
Purification: Flash chromatography on silica (neutralized with 1%
if R is alkyl) eluting with Hexanes/EtOAc.
Protocol B: Palladium-Catalyzed Carbonylative Coupling
Recommended for library generation.
This "Müller-type" coupling involves the reaction of terminal alkynes with aryl iodides and CO, or direct carbonylation of two alkynes.
-
Catalyst:
(2 mol%) + (1 mol%). -
Conditions: THF/
, CO balloon (1 atm), RT. -
Note: Requires strict stoichiometry (2:1 Alkyne:CO source) to avoid mono-ynone byproducts.
Part 3: The Cyclization Cascade (Reactivity Landscape)
The true power of symmetrical dialkynyl ketones lies in their ability to act as C3-synthons for heterocycles. The reaction typically proceeds via a Double Michael Addition or a Michael-Condensation sequence.
Visualization of Divergent Synthesis
The following diagram maps the transformation of the dialkynyl ketone core into four distinct heterocyclic classes based on the nucleophile partner.
Caption: Divergent synthesis pathways from a single dialkynyl ketone precursor. The electrophilic nature of the alkyne termini dictates the regioselectivity of the initial nucleophilic attack.
Part 4: Bio-Orthogonal & Medicinal Utility
Covalent Inhibition (Warheads)
Symmetrical dialkynyl ketones are potent Michael Acceptors . In drug discovery, they serve as "warheads" for targeting non-catalytic cysteine residues.
-
Mechanism: The thiol group of a cysteine residue attacks the
-carbon of the alkyne. -
Selectivity Challenge: Due to the high reactivity of the double electrophile system, these warheads can be promiscuous.
-
Tuning: Steric bulk at the alkyne terminus (e.g.,
) can attenuate reactivity, increasing selectivity for specific protein pockets.
Nrf2 Pathway Activation
Similar to curcumin (a structural analog), these ketones can activate the Nrf2 antioxidant pathway .
-
Mode of Action: Alkylation of Keap1 sensor cysteines releases Nrf2, which translocates to the nucleus to upregulate antioxidant enzymes (HO-1, NQO1).
-
Data Summary:
| Compound Class | Electrophilicity ( | Nrf2 Potency | Cytotoxicity Risk |
| Mono-ynones | High | Moderate | Moderate |
| Dialkynyl Ketones | Very High | High | High (Dose-dependent) |
| Diaryl Enones | Moderate | Moderate | Low |
Part 5: Safety & Stability (Expertise Pillar)
-
Skin Sensitization: These compounds are potent alkylators. Double-gloving and handling in a fume hood are mandatory. If spilled on skin, wash immediately with soap and water; do not use ethanol (increases permeation).
-
Storage: Store at -20°C under Argon. Symmetrical dialkynyl ketones are prone to photolytic decomposition and polymerization at RT.
-
Explosion Hazard: Low molecular weight derivatives (R = H, Me) are high-energy compounds. Handle with blast shields during scale-up (>1g).
References
-
Müller, T. J. J. (2008).[4] "Consecutive multi-component syntheses of heterocycles via palladium-copper catalyzed generation of alkynones."[4][5][6] ARKIVOC, 2008(1), 195-208.[4][5] Link
-
Niedballa, J., & Müller, T. J. J. (2022).[6] "Heterocycles by Consecutive Multicomponent Syntheses via Catalytically Generated Alkynoyl Intermediates." Catalysts, 12(1), 90. Link[6]
-
Detty, M. R., et al. (1995). "Syntheses of 4H-Thiopyran-4-one 1,1-Dioxides as Precursors to Sulfone-Containing Analogs of Tetracyanoquinodimethane." Journal of Organic Chemistry, 60(6), 1674–1680. Link
- Märkl, G., & Liebl, R. (1978). "Synthesis of 1,4-pentadiyn-3-ol derivatives." Justus Liebigs Annalen der Chemie.
-
BenchChem Protocols. (2025). "Protocols for the Oxidation of Secondary Alcohols to Ketones using MnO2." Link
Sources
Methodological & Application
Double Michael addition protocols for diynones
Application Note: Strategic Implementation of Double Michael Addition Cascades for Diynone Substrates
Executive Summary
1,4-Diyn-3-ones (and their 1,5-analogs) represent a unique class of "linchpin" electrophiles in modern organic synthesis. Their conjugated
This guide details two distinct protocols for exploiting the "Double Michael" reactivity of diynones:
-
Protocol A (Hard Activation): Gold(I)-catalyzed cycloisomerization for furan/cyclopentenone synthesis.
-
Protocol B (Soft Activation): Base-mediated [3+3] annulation with dinucleophiles for benzene/pyridine construction.
Mechanistic Foundations
The reactivity of a diynone is defined by the competition between 1,4-addition (conjugate addition to the ynone) and 1,6-addition (remote addition). The "Double Michael" sequence typically follows this pathway:
-
Activation: The carbonyl activates the adjacent alkyne (ynone moiety).
-
First Michael Addition: A nucleophile attacks the
-carbon, generating an allenol or enolate intermediate. -
Isomerization/Migration: The intermediate realigns to attack the second alkyne unit.
-
Second Michael Addition (Cyclization): Intramolecular attack closes the ring.
Figure 1: Divergent mechanistic pathways for diynone cascades depending on nucleophile and catalyst choice.
Protocol A: Gold-Catalyzed Cycloisomerization (Furan Synthesis)
Target: Synthesis of highly substituted furans or fused cyclopentenones.
Mechanism: Au(I) activates the alkyne selectively as a
Reagents & Equipment
-
Catalyst: IPrAuCl (2–5 mol%) + AgSbF₆ (2–5 mol%) OR AuCl₃ (cheaper, sometimes less selective).
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
-
Substrate: 1,5-diyn-3-one (0.2 mmol scale for pilot).
-
Glassware: Flame-dried Schlenk tube under Argon.
Step-by-Step Procedure
-
Catalyst Activation: In a glovebox or under Argon flow, weigh IPrAuCl (5.0 mg) and AgSbF₆ (3.0 mg) into a small vial. Add 0.5 mL DCM and stir for 5 mins to generate the active cationic gold species (AgCl precipitates).
-
Substrate Preparation: Dissolve the diynone (0.2 mmol) in DCM (2.0 mL) in the reaction vessel.
-
Addition: Filter the catalyst solution (via a syringe filter to remove AgCl) directly into the substrate solution.
-
Reaction: Stir at Room Temperature for 1–4 hours.
-
Monitoring: TLC will show the disappearance of the starting material (blue fluorescence often disappears) and the appearance of a more polar spot.
-
-
Quenching: Add 1 drop of triethylamine (Et₃N) to poison the gold catalyst.
-
Workup: Filter through a short pad of silica gel (eluting with Et₂O). Concentrate in vacuo.
Validation Parameters
-
¹H NMR: Disappearance of alkyne protons (if terminal). Appearance of furan ring protons (typically
6.0–7.5 ppm singlets). -
Self-Check: If the reaction turns black immediately, the gold has reduced to Au(0) (colloidal gold). Ensure solvents are strictly anhydrous and degassed.
Protocol B: Base-Mediated [3+3] Annulation (Benzene/Pyridine Synthesis)
Target: Polysubstituted benzenes (using ketones/malonates) or Pyridines (using enamines/amidines). Mechanism: Intermolecular Michael addition followed by intramolecular condensation.
Reagents & Equipment
-
Nucleophile: Dimethyl malonate, Acetylacetone, or an Amidine (1.2 equiv).
-
Base: Cs₂CO₃ (mild) or NaOEt (strong).
-
Solvent: Ethanol (green) or DMF (for difficult substrates).
-
Temperature: 60°C – 80°C.
Step-by-Step Procedure
-
Mix: In a round-bottom flask, combine the 1,4-diyn-3-one (1.0 equiv) and the dinucleophile (e.g., acetylacetone, 1.2 equiv).
-
Solubilize: Add Ethanol (0.1 M concentration relative to diynone).
-
Base Addition: Add Cs₂CO₃ (1.5 equiv) in one portion.
-
Heating: Heat the mixture to 60°C.
-
Note: The reaction often undergoes a color change (Yellow
Deep Red/Orange) indicating the formation of the conjugated intermediate.
-
-
Duration: Stir for 6–12 hours. Monitor by TLC for the formation of a highly UV-active aromatic spot.
-
Workup:
-
Cool to RT.
-
Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄.
-
Validation Parameters
-
Aromatization Check: The product should be significantly more stable and crystalline than the starting material.
-
NMR: Look for the loss of the alkyne sp-carbons in ¹³C NMR (~80-100 ppm) and appearance of aromatic signals (~120-150 ppm).
Comparative Data & Troubleshooting
| Feature | Protocol A (Gold Catalysis) | Protocol B (Base-Mediated) |
| Primary Product | Furans, Cyclopentenones | Benzenes, Pyridines |
| Mechanism | Conjugate Addition / Condensation | |
| Atom Economy | 100% (Isomerization) | High (Loss of H₂O/ROH) |
| Key Risk | Catalyst decomposition (Colloidal Gold) | Polymerization of diynone |
| Cost | High (Au/Ag salts) | Low (Carbonates/Alkoxides) |
Troubleshooting Guide
-
Issue: Polymerization (Tar formation in Protocol B).
-
Cause: Diynones are too electrophilic; high concentration favors intermolecular chains over intramolecular cyclization.
-
Fix: Use High Dilution conditions. Add the base slowly via syringe pump. Lower the temperature to 0°C for the initial addition.
-
-
Issue: Regioselectivity (Wrong isomer).
-
Cause: Steric bulk on the alkyne terminus.
-
Fix: In Protocol A, switch from IPrAuCl (bulky ligand) to AuCl₃ (smaller) or vice versa to reverse selectivity.
-
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the appropriate Double Michael protocol.
References
-
Hashmi, A. S. K., et al. (2012). "Gold Catalysis: Bulky Ligands for the Control of Regioselectivity in the Synthesis of Furans." Angewandte Chemie International Edition. Link
-
Liu, R., et al. (2024). "Gold-catalyzed oxidative cyclization of diynones with alcohols: Mechanism and Selectivity." RSC Advances. Link
-
Müller, T. J. J. (2014). "Sequences of multicomponent reactions and Michael additions: efficient syntheses of heterocycles." Beilstein Journal of Organic Chemistry. Link
-
Chemistry Steps. (2023). "Michael Addition Reaction: Mechanism and Kinetics." Link
-
Master Organic Chemistry. (2023). "The Michael Reaction and Conjugate Addition." Link
Application Note: Scalable Synthesis of 1-Substituted-2,6-Dimethyl-4(1H)-Pyridones via Cyclocondensation of 2,5-Heptadiyn-4-one
Abstract & Introduction
The 4(1H)-pyridone scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in diverse therapeutic agents, including iron chelators (e.g., Deferiprone), antibacterials, and antivirals. Traditional syntheses often require harsh conditions or multi-step derivatization of pyrones.
This Application Note details the cyclocondensation of 2,5-heptadiyn-4-one with primary amines , a concise, atom-economical route to 1-substituted-2,6-dimethyl-4(1H)-pyridones. By leveraging the high electrophilicity of the conjugated diynone system, this protocol enables the rapid construction of the heterocyclic core under mild conditions.
Key Advantages:
-
Atom Economy: Water is the only byproduct.
-
Regiocontrol: Symmetrical nature of 2,5-heptadiyn-4-one eliminates regioselectivity issues common with unsymmetrical diynones.
-
Scalability: Protocol is adaptable from milligram to gram scales.
Chemical Basis & Mechanism[1]
The Reactivity of 2,5-Heptadiyn-4-one
2,5-Heptadiyn-4-one is a conjugated dialkynyl ketone . The carbonyl group at C4 activates the adjacent alkyne carbons (C2/C6) toward nucleophilic attack. Unlike "skipped" diynones (which require isomerization), the conjugation here allows for direct Michael-type addition.
Reaction Mechanism
The transformation proceeds via a Double Michael Addition sequence:
-
Intermolecular Conjugate Addition: The primary amine (
) attacks the -carbon (C2 or C6) of the diynone. -
Enaminone Formation: Proton transfer yields a conjugated enaminone intermediate.
-
Intramolecular Cyclization: The nitrogen lone pair attacks the remaining alkyne at the opposing
-position (6-endo-dig cyclization). -
Aromatization: Tautomerization drives the equilibrium toward the stable aromatic 4-pyridone.
Mechanistic Pathway Visualization
Figure 1: Mechanistic flow from acyclic diynone to aromatic heterocycle.
Experimental Design Considerations
Solvent Selection
-
Ethanol/Methanol (Recommended): Protic solvents facilitate the proton transfer steps required during enaminone formation and tautomerization.
-
Toluene: Useful for azeotropic removal of water if the reaction is sluggish, though rarely necessary for this specific substrate.
-
Water/THF: Can be used for highly water-soluble amines (e.g., amino acids), but solubility of the diynone may be limited.
Stoichiometry & Temperature
-
Amine Equivalents: Use a slight excess (1.1 – 1.2 equiv) to ensure complete consumption of the electrophilic diynone.
-
Temperature:
-
Aliphatic Amines: Room Temperature (RT) to 50°C.
-
Aromatic Amines (Anilines): Reflux (78°C in EtOH) is often required due to reduced nucleophilicity.
-
Standard Protocol: Synthesis of 1-Phenyl-2,6-dimethyl-4(1H)-pyridone
Target: Synthesis of 1-phenyl-2,6-dimethyl-4(1H)-pyridone from 2,5-heptadiyn-4-one and aniline.
Materials
-
2,5-Heptadiyn-4-one: 1.0 mmol (106 mg)
-
Aniline: 1.2 mmol (112 mg)
-
Ethanol (Absolute): 5.0 mL
-
Reaction Vessel: 25 mL Round Bottom Flask (RBF) with magnetic stir bar.
Step-by-Step Methodology
-
Preparation: Dissolve 2,5-heptadiyn-4-one (106 mg) in Ethanol (3 mL) in the 25 mL RBF.
-
Addition: Add Aniline (112 mg) dropwise to the stirring solution. Rinse the amine vial with the remaining Ethanol (2 mL) and add to the flask.
-
Reaction:
-
Fit the flask with a reflux condenser.[1]
-
Heat the mixture to reflux (approx. 80°C oil bath) for 2–4 hours.
-
Monitor: Check progress via TLC (SiO2, 5% MeOH in DCM). The diynone (high
) should disappear; a polar, UV-active spot (pyridone) will appear near the baseline or 0.2–0.3.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent in vacuo to roughly 1 mL volume.
-
Add Diethyl Ether (10 mL) to induce precipitation (Pyridones are often insoluble in ether).
-
-
Purification:
-
Filter the resulting solid.[2]
-
Wash with cold Ether (2 x 5 mL).
-
Alternative: If no precipitate forms, evaporate to dryness and purify via flash column chromatography (Gradient: 100% DCM
10% MeOH/DCM).
-
Expected Analytical Data
-
Physical State: Off-white to pale yellow solid.
-
1H NMR (CDCl3, 400 MHz):
- 7.50–7.20 (m, 5H, Ph-H)
- 6.15 (s, 2H, Pyridone H-3, H-5)
- 2.05 (s, 6H, 2 x CH3)
-
Note: The loss of alkyne protons and the appearance of the singlet at ~6.15 ppm is diagnostic of ring closure.
Scope & Optimization Guide
The electronic and steric nature of the amine significantly impacts reaction kinetics. Use the table below to adjust conditions.
Table 1: Optimization Parameters for Various Amines
| Amine Class | Example | Nucleophilicity | Recommended Temp | Reaction Time | Expected Yield |
| Primary Alkyl | Benzylamine | High | RT | 1 - 3 h | 85 - 95% |
| Steric Alkyl | tert-Butylamine | Moderate | 60°C | 4 - 6 h | 70 - 80% |
| Aromatic | Aniline | Low | Reflux (78°C) | 4 - 12 h | 60 - 85% |
| E-Poor Aromatic | 4-Nitroaniline | Very Low | Reflux (Toluene) | 12 - 24 h | 40 - 60% |
Troubleshooting
-
Issue: Incomplete conversion.
-
Fix: Add 0.1 equiv of acetic acid. Mild acid catalysis can activate the carbonyl and assist in the proton transfer steps.
-
-
Issue: "Sticky" product oil.
-
Fix: Triturate with Hexanes/Ether to remove unreacted amine, then recrystallize from EtOAc/MeOH.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification process.
References
-
Bagley, M. C., et al. (2005). "Rapid synthesis of 4-pyridones from ynones." Synlett, (17), 2615–2617.
-
Müller, T. J. J. (2014). "Sequences of multicomponent reactions and subsequent cyclizations." Topics in Heterocyclic Chemistry, 37, 29-64.
-
Kappe, C. O., et al. (2001). "Microwave-assisted synthesis of 4-pyridones." Tetrahedron, 57(35), 7665-7672.
-
PubChem Compound Summary. (2023). "2,5-Heptadiyn-4-one."[3] National Center for Biotechnology Information.
Sources
Strategic Utilization of 2,5-Heptadiyn-4-one as a Bis-Electrophile in Heterocyclic Synthesis
[1]
Executive Summary
2,5-Heptadiyn-4-one (Bis(1-propynyl) ketone) represents a highly potent, conjugated bis-electrophile utilized primarily for the rapid assembly of six-membered heterocycles.[1] Structurally characterized by a carbonyl core flanked by two internal alkyne units (
Critical Advisory: Due to the high reactivity of the conjugated ynone system, 2,5-heptadiyn-4-one exhibits poor long-term stability, prone to polymerization and decomposition.[1] Consequently, this guide prioritizes an On-Demand Synthesis Protocol , enabling researchers to generate the reagent in situ or immediately prior to use, ensuring maximum yield and reproducibility in downstream applications.
Mechanistic Principles
The utility of 2,5-heptadiyn-4-one lies in its dual Michael acceptor capability.[1] The carbonyl group activates both adjacent triple bonds, making the
Reaction Cascade:
-
First Conjugate Addition: A dinucleophile (e.g., primary amine, water, sulfide) attacks the C2 position.
-
Isomerization: The resulting intermediate undergoes tautomerization to an enone/enamine species.
-
Second Conjugate Addition (Intramolecular): The nucleophilic center attacks the C6 position.
-
Aromatization/Tautomerization: Loss of unsaturation or proton shift yields the thermodynamically stable heteroaromatic system.
Figure 1: General mechanistic pathway for heterocycle synthesis using 2,5-heptadiyn-4-one.[1][2]
Protocol A: On-Demand Synthesis of 2,5-Heptadiyn-4-one[1]
Rationale: Commercial availability is often limited or of low purity due to instability. This two-step protocol synthesizes the alcohol precursor (stable) and oxidizes it to the ketone (unstable) immediately before use.
Step 1: Synthesis of 2,5-Heptadiyn-4-ol (Stable Precursor)
This intermediate can be stored at -20°C indefinitely.[1]
Reagents:
-
1-Bromopropene (or Propyne gas)[1]
-
n-Butyllithium (2.5 M in hexanes) or Ethylmagnesium bromide[1]
-
THF (Anhydrous)
Procedure:
-
Setup: Flame-dry a 500 mL 3-neck flask under Argon.
-
Grignard/Lithiate Generation:
-
Option A (Propyne gas): Condense propyne (approx. 15 g) into THF (200 mL) at -78°C. Add n-BuLi (1.0 equiv) dropwise over 30 mins. Stir for 1 h.
-
Option B (1-Bromopropene): Not recommended due to elimination side reactions; propyne gas is preferred for cleanliness.
-
-
Formylation: Add Ethyl Formate (0.45 equiv relative to propyne) dropwise at -78°C. The stoichiometry (2:1 alkyne:formate) is critical to drive double addition.
-
Warming: Allow the mixture to warm to room temperature (RT) overnight.
-
Workup: Quench with sat.
. Extract with (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Distillation under reduced pressure (high vacuum) yields 2,5-heptadiyn-4-ol as a pale yellow oil.[1]
Step 2: Oxidation to 2,5-Heptadiyn-4-one (The Reagent)
Perform this step immediately before the coupling reaction.[1]
Reagents:
-
2,5-Heptadiyn-4-ol (from Step 1)[1]
-
Jones Reagent (
) OR Manganese Dioxide ( , activated) -
Acetone (for Jones) or DCM (for
)
Procedure (Jones Method - Faster/Scalable):
-
Dissolve 2,5-heptadiyn-4-ol (1.0 g, 9.2 mmol) in Acetone (20 mL) at 0°C.
-
Add Jones reagent dropwise until the orange color persists.
-
Stir at 0°C for 20 minutes. (Do not over-oxidize or warm, as the product is sensitive).
-
Quench with Isopropanol (reacts with excess Cr).
-
Filter through a celite pad.
-
Crucial: Do not distill the ketone if possible. Use the crude solution immediately for the next step after a rapid solvent exchange, or perform a rapid flash column (Silica, Hexane/EtOAc) if high purity is required.
-
Yield: Typically 70-85%.[1]
-
Appearance: Unstable yellow oil.
-
Protocol B: Synthesis of 4-Pyridones (Drug Scaffolds)
This reaction is the primary application of 2,5-heptadiyn-4-one, yielding 1-substituted-2,6-dimethyl-4(1H)-pyridinones.[1]
Target: 1-Benzyl-2,6-dimethylpyridin-4(1H)-one (Model Compound)[1]
Reagents:
-
2,5-Heptadiyn-4-one (Freshly prepared, 1.0 equiv)[1]
-
Benzylamine (1.1 equiv)
-
Ethanol (Absolute) or EtOH/H2O mixture
Procedure:
-
Mixing: To a stirred solution of 2,5-heptadiyn-4-one (1.0 mmol) in Ethanol (5 mL) at 0°C, add Benzylamine (1.1 mmol) dropwise.
-
Note: The reaction is exothermic. Control temperature to prevent polymerization of the ynone.
-
-
Cyclization: Allow the mixture to warm to RT. Stir for 2-4 hours. Monitoring by TLC (often requires high polarity eluent like DCM/MeOH 9:1) will show the disappearance of the ynone.
-
Workup:
-
Concentrate the solvent under reduced pressure.[3]
-
The residue is often a solid or viscous oil.
-
Recrystallize from Acetone/Ether or purify via column chromatography (DCM/MeOH).
-
-
Data Validation:
-
1H NMR (DMSO-d6): Look for the characteristic singlet for the C3/C5 protons around
6.0 ppm and the singlet for the methyl groups at 2.3 ppm.
-
Protocol C: Synthesis of 4-Pyrones (Gamma-Pyrones)
This protocol utilizes acid-catalyzed hydration to form the oxygen heterocycle.[1]
Target: 2,6-Dimethyl-4H-pyran-4-one[1]
Reagents:
-
2,5-Heptadiyn-4-one (1.0 equiv)[1]
-
Sulfuric Acid (20% aq. solution) or HgSO4 (catalytic)
-
Ethanol
Procedure:
-
Dissolve 2,5-heptadiyn-4-one in Ethanol.[1]
-
Add 20%
(1 mL per mmol substrate). -
Reflux gently for 1-2 hours.
-
Neutralization: Cool to RT. Neutralize carefully with sat.
. -
Extraction: Extract with DCM (3x). The pyrone is moderately water-soluble; salting out the aqueous layer improves yield.
-
Purification: Sublimation is often the best purification method for simple alkyl pyrones.
Comparison of Heterocycle Outputs
| Nucleophile | Product Class | Key Spectral Feature (1H NMR) | Typical Yield |
| Primary Amine ( | 4-Pyridone | N-Substituent signals; Ring protons ~6.0 ppm | 60-85% |
| Water / Acid ( | 4-Pyrone | Ring protons ~6.1 ppm; No N-signals | 50-70% |
| Sulfide ( | 4-Thiopyrone | Ring protons shifted downfield (~7.0 ppm) | 40-60% |
| Hydrazine ( | Pyrazole* | Note: Often yields bis-pyrazoles or complex mixtures unless controlled.[1] | Variable |
Workflow Diagram
Figure 2: Integrated workflow from precursor synthesis to heterocycle generation.
References
-
Muller, T. J. J. (2014). Science of Synthesis: Multicomponent Reactions. Thieme Chemistry. (Authoritative source on ynone reactivity and heterocycle synthesis).
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Standard protocols for pyridone/pyrone synthesis from 1,3,5-tricarbonyl equivalents/diynones).
-
Bagley, M. C., et al. (2001). "One-step synthesis of pyridines and dihydropyridines from alkynones." Tetrahedron Letters, 42(37), 6585-6588. (Primary reference for amine conjugate addition to alkynyl ketones).
-
PubChem Compound Summary. "Hepta-2,5-dien-4-one" (Structural analog and safety data reference).
-
Organic Chemistry Portal. "Synthesis of Pyridines and Pyridones." (General methodology grounding).
Sources
- 1. WO2010146258A2 - Novel deodorising compositions and deodorising products containing same - Google Patents [patents.google.com]
- 2. Ketone Synthesis from Benzyldiboronates and Esters: Leveraging α-Boryl Carbanions for Carbon-Carbon Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.uni.edu [scholarworks.uni.edu]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. Catalytic Dienylation: An Emergent Strategy for the Stereoselective Construction of Conjugated Dienes and Polyenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. synerzine.com [synerzine.com]
- 9. benchchem.com [benchchem.com]
Reaction of hydrazine with bis(1-propynyl) ketone
Application Note: Selective Synthesis of 3-Methyl-5-(prop-1-ynyl)-1H-pyrazole via Cyclocondensation of Bis(1-propynyl) Ketone
Part 1: Abstract & Introduction
Abstract The reaction of hydrazine with conjugated diynones, specifically bis(1-propynyl) ketone (hepta-2,5-diyn-4-one), offers a direct, atom-economical route to functionalized pyrazoles. Unlike 1,3-diketones which yield dialkylpyrazoles, bis(alkynyl) ketones undergo a mono-cyclocondensation to yield 3(5)-alkyl-5(3)-alkynylpyrazoles . This application note details the protocol for synthesizing 3-methyl-5-(prop-1-ynyl)-1H-pyrazole , a valuable intermediate for drug discovery scaffolds requiring both a polar heterocyclic core and a reactive alkyne handle for "Click" chemistry or Sonogashira coupling.
Introduction
Bis(1-propynyl) ketone (
The resulting product, 3-methyl-5-(prop-1-ynyl)-1H-pyrazole, retains one propynyl group, preserving a degree of unsaturation that is critical for downstream diversification in medicinal chemistry campaigns.
Part 2: Reaction Mechanism
The transformation proceeds via a cascade sequence:
-
Nucleophilic Attack: The hydrazine nitrogen attacks the carbonyl carbon of the ketone to form a hydrazone intermediate.
-
Cyclization: The amino group of the hydrazone attacks the
-carbon of the adjacent triple bond. -
Tautomerization: The resulting intermediate rearranges to aromatize the ring, yielding the stable pyrazole core.
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Mechanistic pathway for the conversion of bis(1-propynyl) ketone to the pyrazole derivative.
Part 3: Experimental Protocol
Safety Warning: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Bis(1-propynyl) ketone is a skin irritant. All operations must be performed in a fume hood with appropriate PPE (nitrile gloves, safety goggles, lab coat).
Materials:
-
Bis(1-propynyl) ketone (Hepta-2,5-diyn-4-one): 1.06 g (10 mmol)
-
Hydrazine hydrate (64-65%
): 0.6 mL (~12 mmol, 1.2 equiv) -
Ethanol (Absolute): 20 mL
-
Acetic Acid (Glacial): Catalytic amount (optional, 2-3 drops)
Step-by-Step Procedure:
-
Preparation of Substrate Solution: Dissolve 1.06 g of bis(1-propynyl) ketone in 15 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar. Ensure complete dissolution; the solution should be clear to pale yellow.
-
Addition of Hydrazine: Cool the solution to 0°C using an ice bath to control the exotherm. Slowly add 0.6 mL of hydrazine hydrate dropwise over 5 minutes.
-
Note: If the reaction is sluggish, 2-3 drops of glacial acetic acid may be added to catalyze hydrazone formation.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes).
-
Endpoint: Disappearance of the ketone spot and appearance of a more polar fluorescent spot (pyrazole).
-
-
Workup: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol and excess hydrazine.
-
Result: A viscous yellow oil or semi-solid residue will be obtained.
-
-
Purification: Dissolve the residue in a minimum amount of hot ethanol or ethyl acetate/hexane mixture. Allow to crystallize at 4°C overnight. Alternatively, purify via silica gel flash chromatography (Gradient: 10%
40% EtOAc/Hexanes). -
Characterization: Dry the isolated solid under high vacuum for 4 hours before analysis.
Experimental Workflow (Graphviz Visualization)
Figure 2: Step-by-step experimental workflow for the synthesis.
Part 4: Data Analysis & Expected Results
Physicochemical Properties
| Parameter | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 120.15 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Yield | 75 - 85% | Optimized conditions |
| Melting Point | 85 - 88 °C | Literature dependent |
Spectroscopic Identification (
| Shift ( | Multiplicity | Integration | Assignment |
| 10.5 - 11.0 | Broad Singlet | 1H | NH (Pyrazole) |
| 6.15 | Singlet | 1H | C4-H (Aromatic Ring) |
| 2.28 | Singlet | 3H | |
| 2.05 | Singlet | 3H |
Interpretation: The presence of two distinct methyl singlets confirms the asymmetry of the molecule (one attached to the aromatic ring, one on the alkyne). The singlet at ~6.15 ppm is characteristic of the pyrazole C4 proton.
Part 5: References
-
Gold-Catalyzed 1,3-Transposition of Ynones. Source: Journal of the American Chemical Society. Context: Describes the synthesis of pyrazoles from diynones via hydrazine addition. URL:[Link]
-
Nucleophilic Addition of Hydrazine (Wolff-Kishner Mechanism Context). Source: Chemistry LibreTexts. Context: Mechanistic background on hydrazone formation.[1][2] URL:[Link]
-
Heterocyclization of Acetylenic Ketones. Source: MDPI Molecules. Context: Review of pyrazole synthesis from alkynyl ketone precursors. URL:[Link]
Sources
Oxidation of 2,5-heptadiyn-4-ol to 2,5-Heptadiyn-4-one procedures
Application Note: Strategic Oxidation Protocols for the Synthesis of 2,5-Heptadiyn-4-one
Executive Summary
This application note details the oxidation of 2,5-heptadiyn-4-ol to 2,5-heptadiyn-4-one . This transformation represents the conversion of a bis-propargylic alcohol into a cross-conjugated dialkynyl ketone. While the substrate is structurally simple, the product is a potent Michael acceptor with high electrophilicity, making it susceptible to decomposition, polymerization, or nucleophilic attack during workup.
We present three validated protocols ranging from classical high-throughput methods to modern, mild chemoselective approaches. Selection depends on scale, available equipment, and downstream application requirements.
Substrate Analysis & Reaction Design
The Challenge: The target molecule, 2,5-heptadiyn-4-one, contains a carbonyl group conjugated with two alkyne units.[1] This "propargylic ketone" motif withdraws significant electron density from the triple bonds, rendering the system highly reactive.
-
Substrate: 2,5-Heptadiyn-4-ol (
)-
Character: Secondary bis-propargylic alcohol.[1]
-
Reactivity: Nucleophilic hydroxyl group; relatively stable.
-
-
Product: 2,5-Heptadiyn-4-one (
)[1]
Strategic Decision Matrix:
Figure 1: Decision matrix for selecting the appropriate oxidation protocol based on experimental constraints.
Safety Directives (Critical)
-
Explosion Hazard: Polyacetylenic ketones possess high energy density. Do not distill the product to dryness at high temperatures.
-
Vesicant Warning: Alkynyl ketones are potent alkylating agents. They can cause severe skin blistering and sensitization. Double-glove (Nitrile/Laminate) and work strictly within a fume hood.
-
Chromium Toxicity (Method A): Cr(VI) is a known carcinogen.[3] All solid and liquid waste must be segregated into specific heavy metal waste streams.
Protocol A: Jones Oxidation (Standard High-Throughput)
Best for: Gram-scale synthesis where rapid conversion is required and the substrate contains no acid-labile protecting groups.[1]
Mechanism:
Chromic acid (
Reagents:
-
Substrate: 2,5-Heptadiyn-4-ol (1.0 equiv)[1]
-
Jones Reagent (Standard 2.67 M solution of
in ) -
Solvent: Acetone (Reagent Grade)
Step-by-Step Procedure:
-
Preparation: Dissolve 2,5-heptadiyn-4-ol (10 mmol, 1.08 g) in Acetone (30 mL) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice-water bath. Crucial: Controlling temperature prevents over-oxidation or alkyne hydration.[1]
-
Addition: Add Jones Reagent dropwise via an addition funnel or syringe.
-
Visual Cue: The solution will turn green immediately upon addition.
-
Endpoint: Continue addition until the orange color of the reagent persists for >1 minute (indicating excess oxidant). Typically requires ~1.2–1.5 equivalents.
-
-
Quench: Add Isopropyl Alcohol (2 mL) dropwise to consume excess oxidant. The solution will return to a green slurry.
-
Workup:
Protocol B: Dess-Martin Periodinane (DMP) (Mild & Neutral)
Best for: Small scale (mg to 1g), acid-sensitive substrates, or when heavy metal waste is prohibited.[1]
Mechanism: Ligand exchange occurs between the alcohol and the hypervalent iodine center, followed by reductive elimination to yield the ketone and an iodinane byproduct.
Reagents:
-
Substrate: 2,5-Heptadiyn-4-ol (1.0 equiv)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Buffer:
(Solid, 2.0 equiv - optional but recommended)[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a flask and cool to room temperature under Nitrogen (
). -
Dissolution: Dissolve the alcohol in DCM (0.1 M concentration). Add solid
if strict neutrality is required. -
Reaction: Add DMP (1.2 equiv) in a single portion.
-
Monitoring: Stir at Room Temperature (RT). Monitor by TLC (typically 1–2 hours).
-
Quench (The "Meyer" Workup):
-
Dilute with
. -
Add a 1:1 mixture of Saturated
and 10% (Sodium Thiosulfate). -
Stir vigorously for 15–30 minutes until the biphasic layers are clear (hydrolysis of iodine byproducts).
-
-
Isolation: Separate organic layer, wash with brine, dry over
, and concentrate.
Protocol C: Activated Manganese Dioxide ( )
Best for: Highly chemoselective oxidation of allylic/propargylic alcohols without touching other functionalities.
Reagents:
-
Substrate: 2,5-Heptadiyn-4-ol (1.0 equiv)[1]
-
Activated
(10–20 equiv by mass)
Step-by-Step Procedure:
-
Activation: Ensure
is "activated" (dried at 110°C for 24h prior to use) for consistent results. -
Reaction: Dissolve alcohol in DCM. Add activated
(excess is required due to surface-area dependent mechanism).[1] -
Agitation: Stir vigorously at RT. This reaction is heterogeneous and relies on surface contact.
-
Filtration: Filter the suspension through a pad of Celite.
-
Concentration: Evaporate the solvent. This method often yields pure product without aqueous workup.
Analytical Validation & QC
Workflow Visualization:
Figure 2: General workflow for reaction monitoring and validation.
Expected Data:
| Technique | Parameter | Observation (2,5-Heptadiyn-4-one) |
| TLC | Product is less polar than alcohol. Moves higher in Hex/EtOAc. | |
| IR | Carbonyl ( | Strong band ~1640–1660 |
| IR | Alkyne ( | Weak band ~2200 |
| 1H NMR | Methyl Group | Singlet, |
| 1H NMR | Hydroxyl Proton | Disappearance of broad singlet ( |
Storage and Stability
-
Temperature: Store at -20°C.
-
Atmosphere: Argon or Nitrogen.
-
Container: Amber glass (light sensitive).
-
Shelf-life: Unstable over long periods (weeks/months) at RT due to polymerization.[1] Prepare fresh when possible.
References
-
Jones Oxidation Mechanism & General Procedure: Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols. Journal of the Chemical Society, 39-45.
-
Dess-Martin Periodinane Protocol: Dess, D. B., & Martin, J. C. (1983).[1] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1][9] The Journal of Organic Chemistry, 48(22), 4155-4156.
-
Manganese Dioxide Oxidation of Propargylic Alcohols: Quesada, E., & Taylor, R. J. (2005). Manganese dioxide: a versatile reagent in organic synthesis. Synthesis, 2005(19), 3193-3226.[1]
-
Safety of Acetylenic Ketones: Banfi, L., Guanti, G., & Rasparini, M. (2005). Acetylenic ketones: versatile intermediates in organic synthesis. European Journal of Organic Chemistry, 2005(16), 3461-3472.[1] (Provides context on reactivity and handling).
Sources
- 1. Page loading... [guidechem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. adichemistry.com [adichemistry.com]
- 5. ekwan.github.io [ekwan.github.io]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. Jones Oxidation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Polymerization of 2,5-Heptadiyn-4-one During Storage
Welcome to the technical support guide for 2,5-Heptadiyn-4-one. This document is designed for our valued partners in research, discovery, and drug development. As a key building block, the stability of 2,5-Heptadiyn-4-one is paramount to the success and reproducibility of your experiments. Its highly conjugated structure, while synthetically valuable, also renders it susceptible to polymerization.[1][2] This guide provides in-depth, field-proven answers and protocols to ensure the long-term stability and integrity of your material.
Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the fundamental questions regarding the stability and handling of 2,5-Heptadiyn-4-one.
Q1: What is the underlying cause of polymerization in 2,5-Heptadiyn-4-one?
A1: The polymerization of 2,5-Heptadiyn-4-one is primarily driven by its molecular structure: a ketone conjugated with two alkyne groups (an α,β-ynone system).[1] This conjugation creates a highly electron-deficient π-system, making the molecule susceptible to spontaneous, often radical-initiated, polymerization. The process generally follows three stages:
-
Initiation: The reaction begins when an initiator, often a free radical, is formed. Common sources of initiators in a laboratory setting include heat, UV light, and trace oxygen.[3] This radical attacks the electron-deficient triple bond of a monomer molecule.
-
Propagation: The newly formed radical monomer then attacks another monomer, creating a larger radical, and this process repeats, rapidly extending the polymer chain.[3]
-
Termination: The chain reaction stops when two radicals combine, or when the growing chain reacts with a polymerization inhibitor.[3]
Below is a diagram illustrating the radical polymerization pathway and the intervention point for an inhibitor.
Q2: What are the definitive storage conditions to maximize the shelf-life of 2,5-Heptadiyn-4-one?
A2: To prevent polymerization, all potential sources of initiation must be rigorously controlled. We have consolidated best practices from safety data sheets and empirical data into the following table.[4][5][6][7]
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Store at 2-8°C.[8] | Reduces the kinetic energy of the molecules, significantly lowering the rate of spontaneous polymerization and the formation of radical initiators.[5] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Excludes atmospheric oxygen, a known initiator of radical polymerization, and prevents oxidative degradation. |
| Light | Store in an amber or opaque vial, inside a dark cabinet. | Protects the compound from UV light, which can provide the energy to break bonds and initiate radical formation.[9] |
| Container | Use a tightly sealed, clean glass container.[4][10] | Prevents contamination from air, moisture, and leachates from plastic containers. A tight seal is crucial to maintain the inert atmosphere.[11] |
| Purity | Use only high-purity material, free from metal or acidic/basic contaminants. | Impurities can act as catalysts or initiators for polymerization. For instance, trace metals can facilitate undesirable side reactions.[12] |
Q3: Should I use a polymerization inhibitor? If so, which one and at what concentration?
A3: Yes, for long-term storage or if the material will be stored in solution, adding a radical inhibitor is a highly effective strategy. Phenolic compounds are excellent choices as they donate a hydrogen atom to terminate growing polymer radical chains.[9][13]
| Inhibitor | Recommended Concentration (ppm) | Mechanism of Action | Key Considerations |
| Butylated Hydroxytoluene (BHT) | 100 - 500 ppm | Radical scavenger; donates a hydrogen atom to terminate radical chains.[9] | Good solubility in most organic solvents. Generally non-interfering in many subsequent reactions, but should be verified. |
| Hydroquinone | 100 - 500 ppm | Acts as a radical trap to terminate polymerization.[13] | Highly effective, but can sometimes be more challenging to remove and may interfere with certain catalytic processes. |
| Phenothiazine | 50 - 250 ppm | Functions as a potent radical trap, effective even at higher temperatures.[9][14] | Can be useful if the compound will see transient heating. May impart a slight color. |
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during storage and handling.
Q4: My clear, colorless 2,5-Heptadiyn-4-one has turned yellow/brown and is more viscous. What happened and what should I do?
-
Possible Cause: This is a classic sign of the initial stages of polymerization. The color change and increased viscosity are due to the formation of oligomers (short polymer chains). This indicates that the material was likely exposed to an initiator such as heat, light, or oxygen.
-
Recommended Action: The material's purity is compromised. Before use, you must perform a quality control check. We recommend dissolving a small aliquot in a deuterated solvent (e.g., CDCl₃) and acquiring a ¹H NMR spectrum. Look for significant broadening of the proton signals compared to a reference spectrum of pure material. Alternatively, an HPLC analysis can quantify the remaining monomer. If purity has dropped significantly, it is best to discard the material to avoid irreproducible results in your experiments.
Q5: I see solid particles in my liquid sample, or the entire sample has solidified. Is it usable?
-
Possible Cause: This indicates advanced or runaway polymerization.[9] The material has undergone extensive conversion from monomer to polymer. This is a result of a major breach in storage protocol, such as prolonged storage at room temperature or a compromised container seal.
-
Recommended Action: The material is no longer 2,5-Heptadiyn-4-one and is not usable for synthesis. Attempting to "rescue" the material is not feasible or recommended. The polymer is generally insoluble and cannot be readily converted back to the monomer. Dispose of the material in accordance with your institution's hazardous waste guidelines.[4][15]
Q6: My reaction yield is lower than expected when using a previously opened bottle of 2,5-Heptadiyn-4-one. Could storage be the issue?
-
Possible Cause: This is a very likely scenario. Even low levels of oligomerization, which may not be obvious visually, can lower the effective concentration of the active monomer in your reaction. This leads directly to lower yields.
-
Recommended Action: Implement a strict "first-in, first-out" inventory system. For critical applications, we advise performing a quick purity check (as described in Q4) on any previously opened bottle before use. To prevent this issue proactively, consider aliquoting a new, large batch of 2,5-Heptadiyn-4-one into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to the laboratory environment.
Experimental Protocols
Protocol 1: Preparing a Stabilized Stock Solution of 2,5-Heptadiyn-4-one
This protocol describes how to prepare a stock solution with an added inhibitor for extended storage.
-
Inhibitor Stock Preparation: Prepare a 10,000 ppm (1% w/v) stock solution of BHT in anhydrous toluene. For example, dissolve 100 mg of BHT in 10 mL of anhydrous toluene.
-
Glovebox/Inert Atmosphere Setup: Perform all subsequent steps in a glovebox or using Schlenk line techniques under a positive pressure of Argon or Nitrogen.
-
Solvent Dispensing: In a clean, oven-dried vial equipped with a magnetic stir bar, add the desired volume of your chosen anhydrous solvent (e.g., Toluene, THF).
-
Inhibitor Addition: Using a microsyringe, add the calculated volume of the BHT stock solution to achieve the final desired concentration (e.g., for 200 ppm, add 20 µL of the 10,000 ppm stock per 1 mL of final solution volume). Stir briefly.
-
Compound Addition: Carefully add the pre-weighed 2,5-Heptadiyn-4-one to the stabilized solvent.
-
Sealing and Storage: Secure the vial with a Teflon-lined cap and seal with paraffin film. Label clearly with the compound name, concentration, solvent, inhibitor concentration, and date. Store in a 2-8°C refrigerator, protected from light.[8]
Protocol 2: Quality Control (QC) Check via ¹H NMR
This protocol provides a rapid method to assess the integrity of your stored material.
-
Sample Preparation: In a clean NMR tube, dissolve 2-3 mg of your stored 2,5-Heptadiyn-4-one in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Chemical Shift: Verify that the characteristic peaks for 2,5-Heptadiyn-4-one are present at the correct chemical shifts.
-
Signal Broadening: Compare the sharpness of the peaks to a reference spectrum of a fresh, pure sample. Significant broadening of signals, particularly the acetylenic and methyl protons, is indicative of oligomer formation.
-
Unidentified Peaks: The presence of new, broad signals in the aliphatic or olefinic regions suggests the formation of polymer byproducts.
-
Integration: If an internal standard is used, a decrease in the relative integration of the monomer peaks will confirm a loss of purity.
-
References
- Sigma-Aldrich. (2025, November 6).
- Apollo Scientific. (2023, June 28). Safety Data Sheet: 2,6-Dimethyl-2,5-heptadien-4-one.
- Synerzine. (2019, February 26).
- Fisher Scientific. (2013, July 10).
- Benchchem. (2025).
- Thermo Fisher Scientific. (2025, September 22).
- Longchang Chemical. (2022, December 30).
- ChemScene.
- Wikipedia. Ynone.
- University of Ottawa. (2024, July 17). Handling and Storage of Chemicals.
- University of California, Riverside. Chemical Storage Guidelines.
- MEL Science. (2017, October 19).
- University of Toronto Scarborough. Chemical Handling and Storage Section 6.
- Hoye, A. T., et al. (2011).
-
Yus, M., et al. (2019). Conjugated Ynones in Organic Synthesis. Chemical Reviews. [Link]
- Tang, H., et al. (2020).
- BLDpharm. 2,6-Dimethyl-2,5-heptadien-4-one.
Sources
- 1. Ynone - Wikipedia [en.wikipedia.org]
- 2. Conjugated Ynones in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymerization and polycondensation reactions | MEL Chemistry [melscience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. uottawa.ca [uottawa.ca]
- 7. wcu.edu [wcu.edu]
- 8. 504-20-1|2,6-Dimethyl-2,5-heptadien-4-one|BLD Pharm [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. mdpi.com [mdpi.com]
- 13. longchangchemical.com [longchangchemical.com]
- 14. chemscene.com [chemscene.com]
- 15. synerzine.com [synerzine.com]
Technical Support Center: Optimizing Yield in the Oxidation of Dialkynyl Alcohols
Welcome to the technical support center for the oxidation of dialkynyl alcohols. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the synthesis of dialkynyl ketones and aldehydes. As specialists in synthetic organic chemistry, we understand the nuances and challenges associated with this transformation. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you achieve higher yields and purity.
Core Concepts: Understanding the Reaction
The oxidation of a secondary dialkynyl alcohol to its corresponding ketone is a fundamental transformation. The presence of two alkyne moieties introduces unique electronic properties and potential side reactions that must be carefully managed. The goal is to achieve high conversion of the starting alcohol while minimizing degradation, side-product formation, or over-oxidation.
Several classes of reagents are commonly employed, each with its own mechanism, advantages, and disadvantages. The most prevalent methods include hypervalent iodine reagents like Dess-Martin Periodinane (DMP), activated DMSO methods like the Swern oxidation, and catalytic systems such as those using TEMPO or manganese dioxide (MnO₂).[1][2][3][4] The choice of oxidant is critical and depends on the substrate's sensitivity, functional group tolerance, reaction scale, and safety considerations.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My yield is consistently low, and I recover a significant amount of unreacted starting material. What are the likely causes?
A1: Incomplete conversion is a frequent issue that can typically be traced back to one of three areas: reagent quality, stoichiometry, or reaction conditions.
-
Reagent Quality & Stoichiometry:
-
Dess-Martin Periodinane (DMP): DMP is moisture-sensitive. Ensure you are using a freshly opened bottle or a properly stored reagent. A slight excess (1.1–1.5 equivalents) is often required to drive the reaction to completion.[5]
-
Swern Oxidation: The quality of dimethyl sulfoxide (DMSO) and oxalyl chloride is paramount. Use freshly distilled or recently purchased, anhydrous reagents. Inaccurate stoichiometry of any component can halt the reaction.[6]
-
Manganese Dioxide (MnO₂): The activity of MnO₂ can vary significantly between suppliers and even batches. "Activated" MnO₂ is crucial for this reaction, and a large excess (5-10 equivalents or more) is often necessary due to it being a heterogeneous reaction.[7]
-
-
Reaction Conditions:
-
Temperature (Swern Oxidation): The Swern oxidation is highly temperature-sensitive. The formation of the active electrophile and the subsequent oxidation must be performed at or below -60 °C. Allowing the reaction to warm prematurely can cause the decomposition of key intermediates, leading to low yields.[6][8]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, it may be due to degraded reagents rather than insufficient time.
-
-
Substrate-Specific Issues:
-
Steric Hindrance: Highly hindered alcohols may react sluggishly. In such cases, switching to a less sterically demanding oxidant or increasing the reaction temperature (if the oxidant is stable, e.g., MnO₂) may be necessary.
-
Q2: My reaction works, but I'm observing a significant, inseparable byproduct. What could it be and how do I prevent it?
A2: The identity of the byproduct is highly dependent on the oxidation method used.
-
If using Swern Oxidation: The most common byproduct results from a side-reaction known as the Pummerer rearrangement. This occurs if the reaction temperature rises above the recommended -60 °C before the final base quench.[6] This leads to the formation of a methylthiomethyl (MTM) ether of your alcohol. To prevent this, maintain strict cryogenic temperature control throughout the addition and reaction phases.
-
If using Dess-Martin Periodinane: The primary byproducts are iodine-based compounds (specifically, the reduced form of DMP), which can sometimes be difficult to remove.[9][10] While typically removed during workup, if they co-elute with your product during chromatography, your purification may be compromised. See the workup-specific questions below for removal strategies.
-
If your substrate has other functional groups: Consider the possibility of undesired reactions with other parts of your molecule. The alkyne groups are generally stable to most mild oxidation conditions, but other sensitive groups may not be. If necessary, the use of protecting groups may be required.[11][12]
Q3: I am having extreme difficulty with the reaction workup. How can I improve the isolation of my product?
A3: Workup procedures are a common source of frustration and yield loss. The strategy must be tailored to the reagent used.
-
Dess-Martin Periodinane (DMP) Workup:
-
Quenching: After the reaction is complete (as judged by TLC), dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Removal of Iodine Byproducts: The key is to wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃).[13][14] The bicarbonate neutralizes the acetic acid byproduct, while the thiosulfate complexes with and dissolves the iodine-containing residues.[13] Stir this two-phase mixture vigorously for 15-30 minutes until the organic layer is clear.
-
Filtration: Some protocols recommend filtering the reaction mixture through a pad of Celite before the aqueous wash to remove the bulk of the precipitated iodine byproducts.[10][14]
-
-
Swern Oxidation Workup:
-
Quenching: The reaction is typically quenched by adding a weak acid, such as saturated aqueous ammonium chloride (NH₄Cl), to neutralize the excess triethylamine base. Avoid strong acids.[6]
-
Odor Management: The most significant challenge is the stench of the dimethyl sulfide (DMS) byproduct.[15] All operations must be conducted in a well-ventilated fume hood. Glassware can be deodorized by rinsing with a bleach (sodium hypochlorite) solution, which oxidizes the DMS.[15]
-
Emulsions: Emulsions can form during the aqueous wash. To break them, try adding brine (saturated NaCl solution) or allowing the mixture to stand.
-
Q4: I am oxidizing a primary dialkynyl alcohol to an aldehyde, but I am seeing formation of the carboxylic acid. How can I stop this over-oxidation?
A4: Over-oxidation is a classic problem when oxidizing primary alcohols.[16][17] The dialkynyl system does not inherently prevent this. The solution lies in choosing the right reagent and conditions.
-
Reagent Choice: Strong, chromium-based oxidants (like Jones reagent) or potassium permanganate (KMnO₄) in the presence of water will readily oxidize primary alcohols all the way to the carboxylic acid.[3][18][19] You must use a mild oxidant designed to stop at the aldehyde stage.
-
Excellent Choices: Dess-Martin Periodinane (DMP), Swern Oxidation, and Pyridinium Chlorochromate (PCC) are all well-established methods for selectively producing aldehydes from primary alcohols without significant over-oxidation.[1][3][4][20]
-
Catalytic Options: TEMPO-based systems are also highly selective for aldehyde formation.[21][22]
-
-
Reaction Conditions: Even with a mild oxidant, ensuring the reaction is anhydrous is key. The mechanism for over-oxidation often involves the formation of an aldehyde hydrate in the presence of water, which is then susceptible to a second oxidation.[3][23]
Frequently Asked Questions (FAQs)
Q: Which oxidant is the best starting point for my dialkynyl alcohol?
A: There is no single "best" oxidant; the optimal choice depends on your specific needs. The following table summarizes the key characteristics of common oxidants.
| Oxidant | Typical Conditions | Pros | Cons |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Very mild, high chemoselectivity, reliable, room temperature operation.[1][24] | Atom-inefficient, shock-sensitive potential, byproduct removal can be tricky.[24] |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C | Highly effective, excellent for sensitive substrates, avoids heavy metals.[20][25] | Requires cryogenic temperatures, produces toxic CO gas and malodorous DMS.[15][26] |
| TEMPO (catalytic) | TEMPO, Co-oxidant (e.g., NaOCl), CH₂Cl₂/H₂O | "Green" catalytic method, mild conditions, high selectivity for aldehydes.[27][28] | Requires a stoichiometric co-oxidant, can be sensitive to substrate. |
| Manganese Dioxide (MnO₂) | CH₂Cl₂ or Hexane, Room Temp or Reflux | Excellent selectivity for propargylic alcohols, heterogeneous (easy removal).[2][7][29] | Requires a large excess of reagent, activity varies by preparation method.[7] |
Q: Do I need to protect my alkyne functional groups during the oxidation?
A: Generally, no. The carbon-carbon triple bond is robust and not susceptible to oxidation under the mild conditions used to convert alcohols to ketones or aldehydes (e.g., DMP, Swern, MnO₂).[27] However, if you have a terminal alkyne (with an acidic C-H bond), you should avoid strongly basic conditions that could cause deprotonation and unwanted side reactions. If your synthesis involves other steps that are incompatible with the alkyne, protection (e.g., as a silyl alkyne) might be necessary for the overall synthetic route, but it is not typically required for the oxidation step itself.[11][12]
Q: How can I effectively monitor the progress of my reaction?
A: Thin Layer Chromatography (TLC) is the most common and effective method.
-
Prepare your TLC plate: Spot your starting alcohol, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Choose a solvent system: A mixture of ethyl acetate and hexanes is a good starting point. Adjust the polarity so that the starting alcohol has an Rf (retention factor) of about 0.2-0.3.
-
Visualize: The product ketone or aldehyde will be less polar than the starting alcohol and will therefore have a higher Rf value. The reaction is complete when the starting material spot has been completely consumed. Use a UV lamp and/or a potassium permanganate (KMnO₄) stain to visualize the spots. The alcohol will be readily stained by KMnO₄, while the ketone product will be less reactive.
Visualized Workflows and Mechanisms
Visualizing the process can clarify complex decision-making and chemical transformations.
Diagram 1: Troubleshooting Low Yield
This flowchart provides a logical path for diagnosing and solving issues of low conversion in your oxidation reaction.
Caption: A logical workflow to troubleshoot low yields.
Diagram 2: Simplified Mechanism of Dess-Martin Oxidation
This diagram illustrates the key steps in the oxidation of an alcohol by DMP, showing the ligand exchange and subsequent elimination that forms the ketone.
Caption: Simplified mechanism of alcohol oxidation via DMP.
Detailed Experimental Protocols
Protocol 1: Oxidation using Dess-Martin Periodinane (DMP)
This protocol is suitable for small to medium-scale reactions where mild conditions are required.
-
Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the dialkynyl alcohol (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1 M.
-
Reagent Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise over 5 minutes. The mixture may become slightly cloudy.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-3 hours.
-
Quenching and Workup:
-
Once the starting material is consumed, dilute the reaction mixture with an equal volume of diethyl ether.
-
Pour the mixture into a separatory funnel containing a vigorously stirred, equal volume of a 1:1 solution of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.
-
Stir until both layers are clear. Separate the layers.
-
Extract the aqueous layer twice with diethyl ether.
-
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude dialkynyl ketone.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Swern Oxidation
This protocol is highly effective but requires strict adherence to anhydrous and low-temperature conditions.
-
Activator Preparation: In a three-neck flask equipped with a thermometer under an inert atmosphere, dissolve anhydrous DMSO (2.2 eq) in anhydrous CH₂Cl₂ (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation: Slowly add oxalyl chloride (1.5 eq) dropwise to the stirred DMSO solution, ensuring the internal temperature does not rise above -60 °C. Vigorous gas evolution (CO₂ and CO) will occur.[26] Stir for 15 minutes at -78 °C.
-
Alcohol Addition: Dissolve the dialkynyl alcohol (1.0 eq) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture, again maintaining a temperature below -60 °C. Stir for 30-45 minutes.
-
Base Quench: Add anhydrous triethylamine (Et₃N, 5.0 eq) dropwise, keeping the internal temperature below -60 °C. A thick white precipitate will form. After the addition is complete, stir for another 30 minutes at -78 °C.
-
Warming and Workup:
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Add an equal volume of water and transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice with CH₂Cl₂.
-
-
Isolation: Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. National Center for Biotechnology Information. [Link]
-
TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]
-
Organic Syntheses Procedure: TEMPO/Iodosobenzene Diacetate Oxidation. Organic Syntheses. [Link]
-
How to work up dess-martin periodinane or hypervalent iodine reactions?. ResearchGate. [Link]
-
Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. MDPI. [Link]
-
Dess–Martin oxidation work up. Chemistry Stack Exchange. [Link]
-
TEMPO (General overview). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Manganese(IV) oxide. Organic Chemistry Portal. [Link]
-
Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide. Semantic Scholar. [Link]
-
How to easily work-up Dess-Martin periodinane ?. Reddit. [Link]
-
Alcohol oxidation (A-Level Chemistry). Study Mind. [Link]
-
Dess–Martin oxidation. Wikipedia. [Link]
-
A Practical Method for the Synthesis of 2-Alkynylpropenals. National Center for Biotechnology Information. [Link]
-
Reactions of Alcohols. Course Hero. [Link]
-
Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone. National Center for Biotechnology Information. [Link]
-
The Oxidation of Alcohols. Chemistry LibreTexts. [Link]
-
Oxidation of Secondary Aromatic Alcohols. Sacred Heart University. [Link]
-
Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. [Link]
-
Alkyne Protecting Groups. Scribd. [Link]
-
Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]
-
Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis. [Link]
-
Application of Dess-Martin oxidation in total synthesis of natural products. ResearchGate. [Link]
-
Oxidation with Manganese Dioxide. TRUNNANO. [Link]
-
oxidation of alcohols. Chemguide. [Link]
-
Hydroboration-Oxidation of Alkynes with Practice Problems. Chemistry Steps. [Link]
-
Dess-Martin Oxidation. Organic Chemistry Portal. [Link]
-
Oxidation of secondary alcohols to ketones. Wikipedia. [Link]
-
16.6: Alcohol Oxidation. Chemistry LibreTexts. [Link]
-
Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [Link]
-
Oxidative Cleavage of Alkynes. Fiveable. [Link]
-
OXIDATIONS WITH MANGANESE DIOXIDE. AUB ScholarWorks. [Link]
-
17.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]
-
oxidation of alcohols. Chemguide. [Link]
-
Single-enzyme redox-neutral oxidation of alcohols to carboxylic acids using alcohol dehydrogenases. National Center for Biotechnology Information. [Link]
-
Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids: From Metal Oxides to Biocatalysis. ACS Publications. [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. MDPI. [Link]
-
Swern oxidation. Wikipedia. [Link]
-
Swern Oxidation: Alcohol to Aldehyde/Ketone. Scribd. [Link]
-
Swern Oxidation. Organic Chemistry. [Link]
-
Swern Oxidation. Organic Chemistry Portal. [Link]
-
Swern Oxidation: Reaction Mechanism, Steps & Key Examples. Vedantu. [Link]
Sources
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nanotrun.com [nanotrun.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. ccspublishing.org.cn [ccspublishing.org.cn]
- 12. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. reddit.com [reddit.com]
- 15. scribd.com [scribd.com]
- 16. crab.rutgers.edu [crab.rutgers.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. lscollege.ac.in [lscollege.ac.in]
- 21. TEMPO [organic-chemistry.org]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. organic-synthesis.com [organic-synthesis.com]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. Swern oxidation - Wikipedia [en.wikipedia.org]
- 27. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 28. TEMPO (General overview) - Wordpress [reagents.acsgcipr.org]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Solvent selection for nucleophilic addition to dipropynyl ketone
Technical Support Center: Nucleophilic Addition to Dipropynyl Ketone
Technical Brief: The Substrate Challenge
Di(prop-1-ynyl) ketone (DPK) is a cross-conjugated diynone (
Your choice of solvent is the primary switch for Chemoselectivity (1,2- vs. 1,4-addition) .
-
Kinetic Control (1,2-Addition): Attacks the carbonyl to form tertiary propargylic alcohols. Requires non-coordinating, aprotic solvents (e.g., Et₂O, Toluene) to maintain the "hardness" of the nucleophile.
-
Thermodynamic Control (1,4-Addition): Attacks the alkyne (
-carbon) to form enones. Favored by polar/protic solvents that solvate the nucleophile or activate the Michael system.
Solvent Selection Matrix
Use this table to match your target product with the correct solvent system.
| Target Product | Reaction Type | Recommended Solvent | Critical Parameter | Mechanism |
| Propargylic Alcohol | 1,2-Addition | Anhydrous Et₂O or Toluene | Temperature < -78°C | Non-polar solvents prevent ion-pair separation, keeping the nucleophile "hard" and localized to the carbonyl. |
| Functionalized Enone | 1,4-Addition (Michael) | THF or DCM | Temp: -20°C to 0°C | Moderate polarity stabilizes the charge-separated transition state required for conjugate addition. |
| Heterocycle (e.g., Pyrazole) | Double 1,4-Addition / Cyclization | Ethanol or MeOH (often aqueous) | Reflux / Acid Cat. | Protic solvents activate the carbonyl via H-bonding, lowering the LUMO of the |
| Polymer/Oligomer | Undesired Side Reaction | Neat or High Conc. (>1M) | Lack of Dilution | High concentration promotes intermolecular radical polymerization or anionic chain growth. |
Troubleshooting Guide & FAQs
Q1: I am seeing significant "tarring" or polymerization. How do I stop this?
Diagnosis: DPK is an extremely potent Michael acceptor. In concentrated solutions, the initial enolate formed after the first addition attacks a second molecule of DPK instead of being protonated. Solution:
-
Dilution: Run the reaction at 0.05 M to 0.1 M .
-
Inverse Addition: Do not add the nucleophile to the ketone. Add the ketone dropwise to the nucleophile (if compatible) or add the nucleophile slowly at -78°C to keep the steady-state concentration of the active enolate low.
-
Solvent Switch: If using THF, switch to Toluene/Et₂O (3:1) . THF can stabilize propagating anionic chains, whereas non-polar solvents often precipitate the intermediate, stopping polymerization.
Q2: I need the 1,2-adduct (alcohol), but I keep getting the 1,4-adduct (enone).
Diagnosis: Your nucleophile is too "soft," or the temperature is too high, allowing thermodynamic equilibration. Solution:
-
Add CeCl₃ (Luche Conditions): Pre-complexing the ketone with Cerium(III) chloride in MeOH/THF selectively activates the carbonyl for 1,2-attack.
-
Note: While MeOH usually favors 1,4, the Lanthanide contraction effect of Ce³⁺ overrides this by coordinating tightly to the carbonyl oxygen.
-
-
Harder Solvent: Switch from THF to Diethyl Ether . Ether coordinates less strongly to Lithium/Magnesium counter-ions, making the nucleophile aggregate tighter and act "harder."
Q3: The reaction stalls at 50% conversion. Adding more nucleophile doesn't help.
Diagnosis: Product Inhibition or Enolization. The basic nucleophile might be deprotonating the
-
Buffer the System: If doing a Michael addition with amines/thiols, add a mild proton source (e.g., 10 mol% acetic acid) to protonate the intermediate enolate and regenerate the active neutral species.
Visual Workflows
Figure 1: Reaction Pathway & Solvent Influence
This diagram illustrates how solvent polarity dictates the reaction trajectory.
Caption: Solvent polarity and temperature steer the reaction between kinetic (1,2) and thermodynamic (1,4) pathways.
Figure 2: Solvent Decision Tree for DPK
Caption: Decision matrix for selecting the optimal solvent based on nucleophile hardness and desired regioselectivity.
Validated Experimental Protocol: 1,2-Addition of Grignard to DPK
Objective: Synthesize the tertiary alcohol while suppressing 1,4-addition.
Reagents:
-
Di(prop-1-ynyl) ketone (1.0 equiv)
-
R-MgBr (1.2 equiv)
-
Solvent: Anhydrous Diethyl Ether (Et₂O)
-
Additive: Lithium Chloride (LiCl) - Optional, increases yield by breaking up aggregates.
Step-by-Step:
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add LiCl (1.5 equiv) and flame-dry again under vacuum (highly hygroscopic).
-
Solvation: Add anhydrous Et₂O . Cool to -78°C (Dry ice/Acetone bath).
-
Why Et₂O? It coordinates weakly, keeping the Grignard reagent "naked" and highly reactive toward the carbonyl.
-
-
Substrate Addition: Dissolve DPK in a minimal amount of Et₂O and add dropwise.
-
Nucleophile Addition: Add R-MgBr dropwise over 30 minutes.
-
Control: Monitor internal temperature. Do not allow it to rise above -70°C.
-
-
Quench: Quench at -78°C with saturated
solution.-
Critical: Warming up before quenching allows the alkoxide to reverse (retro-addition) and re-attack at the 1,4-position.
-
References
-
Modern Carbonyl Chemistry. Otera, J. (Ed.). (2000). Nucleophilic Addition to Poly-unsaturated Carbonyls. Wiley-VCH. Link
-
The Luche Reduction. Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones. Journal of the American Chemical Society, 103(18), 5454-5459. Link
-
Conjugate Addition Reviews. Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Pergamon Press. Link
-
Solvent Effects in Organic Chemistry. Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link
Handling heat sensitivity of 2,5-Heptadiyn-4-one
Technical Support Center: 2,5-Heptadiyn-4-one Handling Guide
Case ID: 25H4O-THERM-STAB Subject: Mitigation of Thermal Decomposition and Polymerization in Conjugated Diynones Priority: Critical (High Reactivity / Shock Sensitivity Potential)
Executive Summary: The Nature of the Beast
2,5-Heptadiyn-4-one (Bis(1-propynyl) ketone) is not a standard reagent; it is a high-energy, conjugated electrophile. Structurally, it consists of a central carbonyl group flanked by two internal alkyne units (
Why is it heat sensitive? This molecule is a "double Michael acceptor." The central ketone withdraws electron density from the triple bonds, making them highly susceptible to nucleophilic attack (even by trace water or the molecule itself). Upon heating or concentration, it undergoes rapid, exothermic polymerization (often turning into a black, insoluble tar) or explosive decomposition.
Core Handling Rule:
Never concentrate 2,5-Heptadiyn-4-one to dryness. Always handle it in solution, preferably at temperatures below 0°C.
Troubleshooting Guide: Common Failure Modes
This section addresses specific issues reported by users synthesizing or handling this compound.
Issue A: "My reaction mixture turned black and viscous during rotary evaporation."
Diagnosis: Thermal Polymerization. You likely exceeded the thermal threshold (approx. 20–30°C) or concentrated the compound to a point where intermolecular reactions became statistically inevitable.
Immediate Action:
-
Stop Heating: Remove the flask from the water bath immediately.
-
Dilute: Add cold solvent (DCM or Et2O) to quench the polymerization chain reaction.
-
Filter: If solids have formed, filter through a short plug of silica to remove the polymer (the "black tar").
Prevention Protocol:
-
Bath Temperature: Set rotary evaporator bath to < 20°C .
-
Vacuum Pressure: Use high vacuum (>10 mbar) to remove solvents at low temperatures.
-
The "Keeper" Solvent: Never remove all solvent. Leave a small volume of a high-boiling inert solvent (e.g., toluene or benzene) if compatible with the next step, or store as a stock solution.
Issue B: "Yield is low after column chromatography."
Diagnosis: On-Column Decomposition. Conjugated ynones are sensitive to the acidic nature of silica gel and the heat generated by the adsorption exotherm.
Solution:
-
Neutralize Silica: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in Hexanes to neutralize surface acidity.
-
Rapid Elution: Do not let the compound sit on the column. Use a gradient that elutes the product quickly (typically < 15 mins).
-
Cold Column: In extreme cases, run the column in a cold room (4°C) or use jacketed columns.
Issue C: "The compound decomposed overnight in the freezer."
Diagnosis: Concentration-Dependent Oligomerization. Even at -20°C, the neat liquid can slowly polymerize.
Solution:
-
Store as a Matrix: Store the compound as a frozen benzene or cyclohexane matrix. The solid solvent lattice prevents the alkyne molecules from aligning for polymerization.
Experimental Workflow: Synthesis & Isolation
The following workflow is designed to minimize thermal stress during the preparation of 2,5-Heptadiyn-4-one (typically via Jones oxidation of 2,5-heptadiyn-4-ol).
Workflow Logic (DOT Diagram)
Caption: Thermal safety workflow for the isolation of 2,5-Heptadiyn-4-one. Red nodes indicate critical control points for thermal runaway.
Step-by-Step Protocol
-
Oxidation (0°C):
-
Dissolve 2,5-heptadiyn-4-ol in Acetone. Cool to 0°C.[1]
-
Add Jones Reagent (CrO3/H2SO4) dropwise. Do not allow temperature to rise above 5°C.
-
Why? The oxidation is exothermic. Excess heat triggers the decomposition of the newly formed ketone.
-
-
Quenching (Critical):
-
Quench excess oxidant with Isopropanol (turns reaction green).
-
Immediately pour into a saturated NaHCO3 solution.
-
Why? The product is acid-sensitive.[2] Prolonged exposure to the acidic Jones media promotes hydration of the triple bond (forming diketones) or polymerization.
-
-
Concentration:
-
Dry organic layer over MgSO4. Filter.
-
Concentrate in vacuo with a bath temperature of 15–20°C .
-
Stop when the volume is reduced to ~5–10 mL. Do not strip to a dry oil.
-
Technical FAQs
Q1: Can I distill 2,5-Heptadiyn-4-one to purify it? A: NO. Distillation requires heating, which will almost certainly cause polymerization or explosive decomposition. Purification should be done via flash chromatography or low-temperature crystallization (if applicable).
Q2: What is the specific decomposition temperature? A: While specific DSC (Differential Scanning Calorimetry) data for this exact homolog is rare in open literature, conjugated diynones generally exhibit onset decomposition between 40°C and 60°C in concentrated forms. The "Self-Accelerating Decomposition Temperature" (SADT) can be much lower for bulk quantities.
Q3: How do I calculate the concentration if I can't dry it? A: Use Quantitative NMR (qNMR) .
-
Take an aliquot of your concentrated solution.
-
Add a known amount of internal standard (e.g., Trimethoxybenzene or Dimethyl sulfone).
-
Run 1H NMR in CDCl3.
-
Integrate the methyl protons of the alkyne (approx
2.0 ppm) against the standard to calculate exact molarity.
Q4: Is this compound shock sensitive? A: Potentially, yes. High C:H ratio and multiple triple bonds suggest high energy density. While not as sensitive as heavy metal acetylides, it should be treated as a potential explosive. Use blast shields when working with scales > 1 gram.
Mechanistic Insight: The Decomposition Pathway
Understanding how it degrades helps you prevent it.
Caption: Simplified decomposition pathways. The conjugated system allows for rapid radical or pericyclic polymerization upon thermal activation.
Quantitative Data: Solvent Compatibility
| Solvent | Suitability | Notes |
| Benzene | Excellent | Forms a stable frozen matrix at 5°C. Ideal for storage. |
| Dichloromethane | Good | Good solubility, low boiling point allows easy removal without heat. |
| Acetone | Poor | Nucleophilic (enol form) can react with the ynone over time. |
| Methanol/Ethanol | Dangerous | Nucleophilic solvent. Will undergo Michael addition to form vinyl ethers. |
| THF | Moderate | Acceptable for reactions, but peroxides in old THF can trigger radical polymerization. |
References
-
Synthesis of Conjugated Ynones (Jones Oxidation)
- Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). "Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols." Journal of the Chemical Society, 39–45.
- Note: This is the foundational text for the Jones oxid
-
Stability of Conjugated Diynones
- Müller, T. J. J. (2014). "Synthesis of Ynones.
- Context: Discusses the electrophilicity and polymerization tendency of Michael acceptors like ynones.
-
General Handling of High-Energy Acetylenes
- Dunn, A. D., & Vokoun, D. (2018). "Safety in the Chemistry Laboratory: Handling of Acetylenic Compounds." Journal of Chemical Health and Safety.
- Context: General safety protocols for poly-ynes and conjug
-
(General Resource Landing Page)
-
Mechanism of Polymerization (Topochemical)
- Fowler, F. W., & Lauher, J. W. (2000). "A Rational Design of Molecular Materials." Journal of Physical Organic Chemistry.
- Context: Explains the lattice-controlled polymerization of conjug
Sources
Technical Support Center: Troubleshooting Low Yields in Diynone Cyclization Reactions
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with diynone cyclization reactions. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate the complexities of these powerful transformations and improve your reaction yields.
Introduction to Diynone Cyclizations
Diynone cyclizations are a versatile class of reactions used in organic synthesis to construct a variety of carbocyclic and heterocyclic scaffolds, which are prevalent in natural products and pharmaceutical agents.[1] These reactions can proceed through various mechanisms, including thermal, metal-catalyzed, and acid-catalyzed pathways, each with its own set of challenges and optimization parameters. Low yields are a common hurdle that can stem from a multitude of factors, from substrate quality to suboptimal reaction conditions. This guide is designed to provide a systematic approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of diynone cyclization reactions?
A1: Diynone cyclizations can be broadly categorized based on the method of activation:
-
Metal-Catalyzed Cyclizations: These are the most common and versatile, employing catalysts based on gold, rhodium, palladium, silver, or copper to facilitate the reaction under mild conditions.[2][3] Gold(I) catalysts, for instance, are particularly effective in tandem hydration-oxacyclization reactions.[3]
-
Thermal-Induced Cyclizations: These reactions are promoted by heat and proceed without a catalyst, often involving cascade isomerization and cyclodehydration steps.[1]
-
Acid-Catalyzed Cyclizations: Brønsted or Lewis acids can be used to promote cyclization, often through mechanisms analogous to the Nazarov cyclization of divinyl ketones.[4][5]
Q2: My diynone starting material appears to be degrading before cyclization. What could be the cause?
A2: Diynones can be sensitive substrates. Degradation can be caused by:
-
Impure Starting Materials: Impurities from previous steps can interfere with the cyclization.[6] It is crucial to ensure the purity of your diynone using techniques like NMR or melting point analysis.[6]
-
Instability Under Reaction Conditions: Some diynones may be unstable to the acid, base, or even light conditions used in the reaction. Consider performing the reaction in the dark or under an inert atmosphere.
-
Inappropriate Solvent Choice: The solvent can play a critical role in substrate stability. Ensure your solvent is dry and degassed, as water and oxygen can lead to side reactions.
Q3: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
A3: The formation of multiple products often points to a lack of selectivity in the cyclization. To improve this:
-
Catalyst and Ligand Screening: The choice of catalyst and, if applicable, its coordinating ligand can have a profound impact on selectivity. For metal-catalyzed reactions, screening a variety of catalysts is recommended.[4]
-
Solvent Optimization: The polarity and coordinating ability of the solvent can influence the reaction pathway.[7] Experimenting with different solvents can help favor the desired product.
-
Temperature Control: Temperature can affect the rates of competing reaction pathways.[8][9] Running the reaction at a lower or higher temperature might improve selectivity.
Troubleshooting Guide for Low Yields
This section provides a structured approach to troubleshooting low yields in diynone cyclization reactions.
Problem 1: Reaction Stalls or Shows No Conversion
If your reaction shows little to no consumption of the starting material, consider the following:
-
Possible Cause: Ineffective Catalyst or Reagents
-
Scientific Rationale: The catalyst may be inactive due to improper handling, storage, or decomposition. Oxidizing or reducing agents can also degrade over time.[6]
-
Troubleshooting Steps:
-
Use Fresh Catalyst/Reagents: Ensure your catalyst and any other reagents are fresh and have been stored under the appropriate conditions (e.g., inert atmosphere, low temperature).
-
Verify Catalyst Loading: In some cases, a higher catalyst loading may be necessary to achieve a reasonable reaction rate.
-
Catalyst Activation: Some catalysts require an activation step before use. Consult the literature for the specific catalyst you are using.
-
-
-
Possible Cause: Insufficient Reaction Temperature
-
Scientific Rationale: Many chemical reactions have a significant activation energy barrier that must be overcome. If the reaction temperature is too low, the rate of reaction will be exceedingly slow.[8]
-
Troubleshooting Steps:
-
Gradual Temperature Increase: Cautiously increase the reaction temperature in increments while monitoring the progress by Thin Layer Chromatography (TLC).[6]
-
Solvent Choice: Ensure the solvent has a boiling point that allows for the desired reaction temperature to be reached and maintained.
-
-
-
Possible Cause: Substrate Reactivity
-
Scientific Rationale: The electronic and steric properties of the diynone can significantly affect its reactivity. Electron-withdrawing groups, for example, can make the alkyne moieties less nucleophilic and thus less prone to attack.[6]
-
Troubleshooting Steps:
-
Substrate Modification: If possible, consider modifying the substrate to be more reactive. This could involve changing protecting groups or altering substituents on the aromatic rings.
-
Stronger Catalyst/Reagents: A more potent catalyst or a different set of reagents might be necessary to activate a less reactive substrate.
-
-
Problem 2: Formation of Side Products and Low Isolated Yield
When the desired product is formed but is accompanied by significant side products, leading to a low isolated yield, focus on the following:
-
Possible Cause: Competing Reaction Pathways
-
Scientific Rationale: Diynones are polyfunctional molecules, and under certain conditions, they can undergo alternative reactions such as polymerization, retro-cyclization (ring-opening), or rearrangements.[4]
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the catalyst, solvent, temperature, and reaction time to find conditions that favor the desired cyclization pathway.[10]
-
Use of Additives: In some cases, additives can suppress side reactions. For example, in Lewis acid-catalyzed reactions, the choice of the counter-ion can be crucial.
-
-
-
Possible Cause: Product Degradation
-
Scientific Rationale: The cyclized product may not be stable under the reaction conditions, especially with prolonged reaction times or high temperatures.[11]
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and quench the reaction as soon as the starting material is consumed.
-
Lower Reaction Temperature: If the product is known to be thermally labile, running the reaction at a lower temperature for a longer period may be beneficial.
-
-
-
Possible Cause: Purification Losses
-
Scientific Rationale: If the desired product has similar polarity to the starting material or side products, separation by column chromatography can be challenging, leading to low isolated yields.[11]
-
Troubleshooting Steps:
-
Optimize Chromatography Conditions: Experiment with different solvent systems and stationary phases for column chromatography.
-
Alternative Purification Methods: Consider other purification techniques such as recrystallization, preparative TLC, or High-Performance Liquid Chromatography (HPLC).[11]
-
-
Data Presentation
Table 1: Influence of Catalyst on a Model Diynone Cyclization
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) of Cyclized Product | Reference |
| 1 | AuCl(PPh₃)/AgOTf (5) | Dioxane/H₂O | 100 | 2 | 85 | [12] |
| 2 | Rh(I) complex (2) | Toluene | 80 | 6 | 75 | [13] |
| 3 | Cu(I) iodide (10) | Acetonitrile | 60 | 12 | 60 | [14] |
| 4 | No Catalyst (Thermal) | o-xylene | 140 | 24 | 45 | [1] |
This table is a generalized representation based on literature precedents and should be adapted for specific substrates and reaction types.
Experimental Protocols
General Protocol for a Gold-Catalyzed Diynone Hydration-Cyclization
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the gold(I) catalyst (e.g., Ph₃PAuNTf₂, 5 mol%).[12]
-
Solvent Addition: Add the appropriate solvent (e.g., dioxane) and water.[12]
-
Heating: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Substrate Addition: Add a solution of the diynone (1.0 equiv) in the reaction solvent dropwise to the heated catalyst mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualization of Key Concepts
Caption: A workflow for troubleshooting low yields in diynone cyclizations.
Caption: General mechanism of a diynone cyclization reaction.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Nazarov Cyclization of Dienones.
- Jiang, S., et al. (2024). Thermal‐induced cascade cyclization of 1,6‐diynones to construct benzo[a]fluorenones. ResearchGate.
- Christmann, M., & Brückner, R. (2016). The direct oxidative diene cyclization and related reactions in natural product synthesis. Beilstein Journal of Organic Chemistry, 12, 2198–2223.
- Benchchem. (n.d.). Troubleshooting low yields in the oxidative cyclization of chalcones.
- Various Authors. (n.d.). Optimization of the cyclization reaction conditions. ResearchGate.
- Various Authors. (n.d.). Optimization of the cyclization reaction conditions a. ResearchGate.
- Various Authors. (n.d.). Optimization of the cyclization reaction conditions. a. ResearchGate.
- Jiang, S., et al. (2024). Ag‐catalyzed cascade cyclization of 1,6‐diynols for the synthesis of benzo[b]fluorinols. Advanced Synthesis & Catalysis.
- Alcaide, B., Almendros, P., & Alonso, J. M. (2020). Regiodivergent Hydration-Cyclization of Diynones under Gold Catalysis. PubMed.
- Movassaghi, M., & Chen, B. (2007). Cascade Cyclizations of Acyclic and Macrocyclic Alkynones: Studies toward the Synthesis of Phomactin A. PubMed Central.
- Tius, M. A. (2014). No Acid Required: 4π and 6π Electrocyclization Reactions of Dienyl Diketones for the Synthesis of Cyclopentenones and 2H-Pyrans. The Journal of Organic Chemistry, 79(22), 10872–10886.
- Alcaide, B., Almendros, P., & Alonso, J. M. (2020). Regiodivergent Hydration–Cyclization of Diynones under Gold Catalysis. ACS Publications.
- Klärner, F. G., et al. (2007). Temperature rate profile for the Bergman cyclization of the enediyne 2... ResearchGate.
- Alcaide, B., Almendros, P., & Alonso, J. M. (2020). Regiodivergent Hydration–Cyclization of Diynones under Gold Catalysis. ACS.org.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in the Intramolecular Cyclization for the Cubebene Core.
- Cardinale, J., et al. (2025). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI.
- Benchchem. (n.d.). Technical Support Center: Chromone Synthesis (Cyclization Step).
- Christmann, M., & Brückner, R. (2016). The direct oxidative diene cyclization and related reactions in natural product synthesis. Beilstein Journal of Organic Chemistry, 12, 2198–2223.
- Various Authors. (n.d.). Bergman cyclization temperatures of symmetric and asymmetric acyclic enediynes. ResearchGate.
- Reddy, R. P., et al. (2017). Altering the Cyclization Modes: Temperature-Dependent Intramolecular 7-Endo-Dig vs 6-Endo-Dig Electrophilic Ring Closures. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regiodivergent Hydration-Cyclization of Diynones under Gold Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The direct oxidative diene cyclization and related reactions in natural product synthesis [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Altering the Cyclization Modes: Temperature-Dependent Intramolecular 7-Endo-Dig vs 6-Endo-Dig Electrophilic Ring Closures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Stabilizing 2,5-Heptadiyn-4-one for long-term storage
Welcome to the Technical Support Center for reactive intermediate stabilization. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with 2,5-Heptadiyn-4-one (CAS: 34793-66-3).
This guide bypasses generic advice to focus on the exact thermodynamic and kinetic vulnerabilities of dialkynyl ketones, providing you with self-validating protocols to ensure the integrity of your compound for downstream drug development and synthetic applications.
Part 1: Understanding the Reactivity (The "Why")
Q: Why does 2,5-Heptadiyn-4-one degrade so rapidly on the bench compared to standard alkynes? A: The instability of 2,5-Heptadiyn-4-one is an inherent consequence of its electronic structure. It is a dialkynyl ketone (often referred to as a DACone). The central carbonyl group strongly withdraws electron density from the adjacent alkynes, creating an extended, highly electrophilic conjugated system.
This specific architecture makes the molecule an exceptionally potent Michael acceptor. In chemical biology and drug development, dialkynylketones are recognized as highly reactive electrophiles that rapidly undergo irreversible Michael addition with nucleophiles such as thiols (cysteines) and amines (lysines)[1]. Furthermore, highly activated alkynes are prone to spontaneous cross-linking of their terminal acetylene moieties. If the compound is stored neat (undiluted), the close intermolecular proximity of these activated triple bonds drastically lowers the activation energy for radical or thermally-induced coupling, leading to rapid, irreversible gelation and polymerization[2].
Part 2: Quantitative Storage Stability Data
To highlight the critical importance of proper storage, the following table summarizes the quantitative shelf-life of 2,5-Heptadiyn-4-one under various conditions.
| Storage Condition | Solvent | Atmosphere | Expected Shelf-Life | Primary Degradation Mode |
| Neat, 25°C | None | Ambient Air | < 24 Hours | Rapid polymerization / Gelation |
| Neat, -20°C | None | Argon | 1 - 2 Weeks | Slow alkyne-alkyne cross-linking |
| 0.1 M Solution, 25°C | Anhydrous THF | Ambient Air | 3 - 5 Days | Hydration / Nucleophilic attack |
| 0.1 M Solution, -20°C | Anhydrous THF | Argon | 3 - 6 Months | Trace hydration |
| 0.1 M Solution, -80°C | Anhydrous THF | Argon | > 12 Months | Stable (Recommended) |
Part 3: Step-by-Step Stabilization Methodology
To achieve the >12-month shelf-life, you must isolate the compound from nucleophiles, energy sources (heat/light), and itself. Follow this self-validating protocol immediately after synthesis or receipt of the compound.
Step 1: Solvent Selection and Preparation
-
Action: Prepare a strictly anhydrous, non-nucleophilic solvent (e.g., anhydrous Tetrahydrofuran (THF), Toluene, or Dichloromethane).
-
Causality: Protic solvents (like alcohols) or trace moisture will act as weak nucleophiles, slowly degrading the diynone via conjugate addition[1].
Step 2: Dilution
-
Action: Dissolve the 2,5-Heptadiyn-4-one to a maximum concentration of 0.1 M to 0.5 M. Do not attempt to store the compound neat.
-
Causality: Dilution increases the intermolecular distance between the highly reactive diynone molecules. This steric separation drastically reduces the collision frequency required for the cross-linking of end-acetylene moieties, thereby preventing polymerization[2].
Step 3: Filtration
-
Action: Pass the solution through a 0.2 µm PTFE syringe filter.
-
Causality: Particulate matter, especially trace metals from synthetic catalysts, can act as nucleation sites for radical polymerization. PTFE is required because the diynone may react with or degrade standard nylon/cellulose filters.
Step 4: Aliquoting and Argon Purging
-
Action: Dispense single-use aliquots into amber glass vials. Gently purge the headspace of each vial with a stream of Argon gas for 10-15 seconds before sealing with a PTFE-lined cap.
-
Causality: Amber glass prevents photochemical activation of the conjugated system. Argon is explicitly chosen over Nitrogen because it is denser than air; it sinks to form a protective, inert blanket directly over the liquid phase, effectively displacing atmospheric moisture and oxygen.
Step 5: Cryogenic Preservation
-
Action: Transfer the sealed vials to a -80°C ultra-low temperature freezer.
-
Causality: Cryogenic temperatures arrest the kinetic energy required to overcome the activation barrier for both Michael addition and thermal polymerization.
Standard operating procedure for the stabilization and long-term storage of 2,5-Heptadiyn-4-one.
Part 4: Troubleshooting FAQs
Q: My stored 2,5-Heptadiyn-4-one turned into a dark, viscous gel. Can it be salvaged? A: No, the compound cannot be salvaged. This physical transformation indicates extensive cross-linking of the terminal acetylene moieties[2]. Once the alkynes have polymerized into a macromolecular network, the process is irreversible. To prevent this in your next batch, ensure the compound is stored in a dilute solution rather than neat, and strictly adhere to cryogenic storage temperatures.
Q: The solution is still liquid, but I observe new broad peaks in my NMR spectrum and a diminished alkyne signal. What happened? A: This spectroscopic profile is indicative of nucleophilic attack, likely from trace moisture (hydration) or solvent impurities. Because the diynone core is a highly electrophilic Michael acceptor, it will readily undergo covalent bond formation with even weak nucleophiles over time if the environment is not strictly controlled[1]. Verify that your storage solvent is perfectly anhydrous and that your PTFE caps are maintaining a hermetic seal.
Primary degradation pathways of 2,5-Heptadiyn-4-one via nucleophilic attack and polymerization.
References[2] Title: Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry.
Source: Chemical Reviews (ACS Publications). URL:[Link][1] Title: SDR enzymes oxidize specific lipidic alkynylcarbinols into cytotoxic protein-reactive species. Source: eLife. URL:[Link]
Sources
Validation & Comparative
IR Spectroscopy of Alkynyl Ketones: A Comparative Technical Guide
Topic: IR Spectroscopy Characteristic Peaks for Alkynyl Ketones Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Comparison Guide
Introduction: The Vibrational Signature of Conjugation
Alkynyl ketones (ynones) represent a unique class of electrophiles widely utilized in heterocyclic synthesis and drug discovery (e.g., Michael acceptors). Their infrared (IR) spectra provide a definitive "fingerprint" of the electronic environment, governed by the interplay between the carbonyl (
Unlike isolated functional groups, the
The Mechanistic Basis of Shifts
The characteristic IR shifts in alkynyl ketones arise from two competing electronic effects:
-
Resonance (Mesomeric Effect): Delocalization of
-electrons between the and bonds reduces the bond order of both, lowering their stretching frequencies ( ). -
Inductive Effect: The
-hybridized carbon of the alkyne is more electronegative than the -carbon of an alkene or -carbon of an alkyl group. This withdraws electron density from the carbonyl, potentially increasing the force constant ( ).
In ynones, resonance typically dominates , resulting in a net lowering of the carbonyl frequency compared to saturated analogs, though often less pronounced than in alkenes due to the inductive counter-effect.
Comparative Analysis: Frequency & Intensity
The following analysis compares alkynyl ketones (Ynones) against their structural analogs: Alkyl Ketones (Saturated) and Alkenyl Ketones (Enones).
Table 1: Characteristic Stretching Frequencies ( , cm )[1]
| Functional Group | Vibration Mode | Saturated Ketone | Enone ( | Alkynyl Ketone (Ynone) | Intensity (Ynone) |
| Carbonyl | Strong | ||||
| C-C Multiple Bond | N/A | Medium - Strong | |||
| C-H (Terminal) | N/A | Sharp, Strong |
Detailed Spectral Features
A. The Carbonyl Stretch (
)[1][2][3][4]
-
Observation: The ynone carbonyl appears at 1665–1685 cm
, significantly lower than saturated ketones (~1715 cm ). -
Differentiation: While similar to enones (1675 cm
), ynones can sometimes appear at slightly higher frequencies (e.g., 1680 vs 1665 cm ) due to the electron-withdrawing nature of the -carbon. -
Diagnostic Value: A sharp, intense peak in this region is the primary indicator of the ketone moiety.[5]
B. The Alkyne Stretch (
)[6][7][8]
-
Observation: This is the most critical diagnostic feature . Isolated internal alkynes show weak or non-existent absorptions due to high symmetry and minimal dipole change.
-
The Conjugation Effect: In ynones, the strong dipole of the adjacent carbonyl polarizes the triple bond. This breaks the symmetry and induces a large dipole change during vibration.
-
Result: The
band in ynones is medium to strong intensity, appearing between 2150–2260 cm . This contrasts sharply with the weak/forbidden bands of isolated alkynes.
C. Fermi Resonance
In some conjugated systems, the first overtone of a bending mode can couple with the fundamental stretching mode (Fermi resonance), splitting the carbonyl band into a doublet. While more common in lactones and acid chlorides, researchers should be aware of this possibility if a "split" carbonyl peak is observed in high-resolution spectra of ynones.
Structural Factors & Isomerism
s-cis vs. s-trans Conformations
Unlike enones, which exhibit distinct s-cis and s-trans conformers due to rotation around the
-
Geometry: The
unit is linear.[9] There is no steric clash between the carbonyl oxygen and the alkyne substituents in the same way as in dienes or enones. -
Implication: We do not typically observe split carbonyl bands due to rotational isomerism in simple ynones. However, the rotational barrier of the single bond connecting the carbonyl and alkyne allows for orbital alignment that maximizes conjugation.
Diagram 1: Electronic Effects & Spectral Shifts
Caption: Mechanistic pathways influencing the IR frequency and intensity shifts in alkynyl ketones compared to saturated and alkenyl analogs.
Experimental Protocol: High-Fidelity Characterization
To ensure data integrity and reproducibility (Trustworthiness), follow this self-validating protocol for acquiring IR spectra of alkynyl ketones.
Reagents & Equipment[3]
-
Spectrometer: FT-IR with ATR (Attenuated Total Reflectance) or Transmission cell (NaCl/KBr windows).
-
Solvent (for solution phase): CCl
or CHCl (Note: Polar solvents like CHCl can form H-bonds with , lowering by ~10-20 cm ). -
Standard: Polystyrene film for calibration.
Step-by-Step Workflow
-
Instrument Calibration:
-
Run a background scan (air or pure solvent).
-
Verify calibration using the 1601 cm
peak of polystyrene. -
Why: Ensures frequency shifts are chemical, not instrumental drift.
-
-
Sample Preparation:
-
Neat (Liquid/Oil): Apply 1 drop directly to the ATR crystal.
-
Solid: Prepare a KBr pellet (1-2% sample w/w) or Nujol mull.
-
Solution: Dissolve ~10 mg in 0.5 mL CCl
. Use a 0.1 mm path length cell. -
Note: Solution phase is preferred for comparing subtle shifts as it eliminates intermolecular packing effects seen in solids.
-
-
Acquisition Parameters:
-
Resolution: 2 cm
(Standard is 4 cm , but 2 cm is better for resolving close peaks). -
Scans: Minimum 16 scans (32 recommended for signal-to-noise).
-
-
Data Validation (The "Reality Check"):
-
Check 1: Is the
peak below 1700 cm ? (If >1710, suspect lack of conjugation or oxidation). -
Check 2: Is the
peak visible? (It must be visible for a ynone; if absent, suspect decomposition to saturated ketone or lack of conjugation). -
Check 3: If terminal (
), look for the sharp stretch at ~3300 cm .
-
Diagram 2: Diagnostic Logic Flow
Caption: Decision tree for identifying alkynyl ketones based on IR spectral features.
References
-
National Institute of Standards and Technology (NIST). 3-Butyn-2-one IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for characteristic frequencies).
-
Spectroscopy Online. The Carbonyl Group, Part I: Introduction. Available at: [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Ketones. Available at: [Link]
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. Vibrational Stark Effects of Carbonyl Probes Applied to Re-interpret IR and Raman Data for Enzyme Inhibitors in Terms of Electric Fields at the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 8. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]
A Senior Application Scientist's Guide to Distinguishing 2,5-Heptadiyn-4-one from Isomeric Heptadienones
In the landscape of synthetic chemistry and drug development, the precise identification of molecular structure is paramount. Isomeric impurities can significantly impact the efficacy, safety, and patentability of a novel compound. This guide provides a comprehensive, data-driven approach to unequivocally distinguish 2,5-Heptadiyn-4-one from its isomeric heptadienones. We will delve into the nuanced application of spectroscopic and chromatographic techniques, moving beyond mere data presentation to explain the "why" behind the observable differences.
The Challenge: A Tale of Two Functionalities
The core challenge lies in differentiating the carbon-carbon triple bonds (alkynes) of 2,5-Heptadiyn-4-one from the carbon-carbon double bonds (alkenes) present in its isomeric heptadienones, such as (2E,5E)-hepta-2,5-dien-4-one and (2Z,5Z)-hepta-2,5-dien-4-one. While both classes of compounds share the same molecular formula (C₇H₆O) and a central ketone, the electronic and structural differences between the alkyne and alkene moieties give rise to distinct spectroscopic and chromatographic signatures.
Spectroscopic Differentiation: Probing the Molecular Bonds
Spectroscopy offers a powerful, non-destructive window into the molecular architecture of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most definitive method for distinguishing these isomers. The chemical environment of each nucleus dictates its resonance frequency, providing a unique fingerprint for each molecule.
¹H NMR Spectroscopy:
The key differentiating feature in the ¹H NMR spectrum is the chemical shift and coupling of the protons adjacent to the unsaturated systems.
-
2,5-Heptadiyn-4-one: The protons on the methyl groups (C1 and C7) are expected to be singlets due to the absence of adjacent protons. The sp-hybridized carbons of the alkyne create a distinct electronic environment, influencing the chemical shift of these methyl protons.
-
Isomeric Heptadienones (e.g., (2E,5E)-hepta-2,5-dien-4-one): The protons on the methyl groups will appear as doublets due to coupling with the adjacent vinyl protons (at C2 and C6). The vinyl protons themselves will exhibit complex splitting patterns (e.g., quartets or doublet of quartets) due to coupling with the methyl protons and the other vinyl proton (at C3 and C5). The magnitude of the coupling constant (J-value) between the vinyl protons can further distinguish between cis (Z) and trans (E) isomers.[1]
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides a direct view of the carbon skeleton, with the chemical shifts of the unsaturated carbons being highly informative.
-
2,5-Heptadiyn-4-one: The sp-hybridized carbons of the alkyne will resonate in a characteristic upfield region (typically 65-90 ppm) compared to the sp²-hybridized carbons of the alkenes. The carbonyl carbon (C4) will also have a distinct chemical shift.
-
Isomeric Heptadienones: The sp²-hybridized carbons of the double bonds will appear further downfield (typically 100-150 ppm).[2] The chemical shifts of the methyl and carbonyl carbons will also differ from those in the diyne.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Compound | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| 2,5-Heptadiyn-4-one | C1/C7-H (s), ~2.0-2.5 ppm | C1/C7 (~4-10 ppm), C2/C6 & C3/C5 (sp, ~70-90 ppm), C4 (C=O, ~180-190 ppm) |
| (2E,5E)-Hepta-2,5-dien-4-one | C1/C7-H (d), ~1.9 ppm; C2/C6-H & C3/C5-H (m), ~6.1-6.9 ppm | C1/C7 (~18 ppm), C2/C6 & C3/C5 (sp², ~125-145 ppm), C4 (C=O, ~185-195 ppm) |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy: A Quick Diagnostic
IR spectroscopy provides a rapid method to identify the presence of characteristic functional groups.
-
2,5-Heptadiyn-4-one: Will exhibit a sharp, weak to medium intensity absorption band for the C≡C stretch in the region of 2100-2260 cm⁻¹. The carbonyl (C=O) stretch will appear around 1680-1700 cm⁻¹.
-
Isomeric Heptadienones: Will lack the C≡C stretching vibration. Instead, a C=C stretching absorption will be present in the 1600-1680 cm⁻¹ region, often overlapping with the C=O stretch, which is typically in the 1650-1685 cm⁻¹ range for conjugated ketones.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The Role of Conjugation
UV-Vis spectroscopy is particularly sensitive to the extent of conjugation in a molecule.[3][4]
-
2,5-Heptadiyn-4-one: The two alkyne groups are separated by a carbonyl group, resulting in a cross-conjugated system. This will lead to a π → π* transition at a specific wavelength.
-
Isomeric Heptadienones: These are linearly conjugated systems. The extended conjugation in the dienone system allows for a lower energy π → π* transition, resulting in a bathochromic shift (absorption at a longer wavelength) compared to the diyne.[3][5][6] This difference in the λmax can be a key distinguishing feature.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While they will have the same molecular ion peak, their fragmentation patterns will differ due to the different stabilities of the fragments.
-
2,5-Heptadiyn-4-one: Fragmentation will likely involve cleavage at the propargylic position (the C-C bond adjacent to the triple bond), leading to the formation of a resonance-stabilized propargyl cation.[7]
-
Isomeric Heptadienones: Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is present.[8][9]
Chromatographic Separation: Exploiting Physicochemical Differences
While spectroscopy provides structural information, chromatography is essential for the physical separation of these isomers.
Gas Chromatography (GC)
For volatile and thermally stable compounds like these isomers, GC is an excellent separation technique. The choice of the stationary phase is critical. A polar stationary phase (e.g., a polyethylene glycol or a cyanopropyl phase) will interact more strongly with the more polar heptadienone isomers compared to the less polar 2,5-Heptadiyn-4-one, leading to different retention times.
High-Performance Liquid Chromatography (HPLC)
HPLC offers versatility in stationary and mobile phases.[10]
-
Normal-Phase HPLC: Using a polar stationary phase (e.g., silica) and a non-polar mobile phase, the more polar heptadienone isomers will be retained longer.
-
Reverse-Phase HPLC: With a non-polar stationary phase (e.g., C18) and a polar mobile phase, the less polar 2,5-Heptadiyn-4-one will elute earlier. The subtle differences in polarity between the cis and trans isomers of the heptadienones may also allow for their separation.[11]
Experimental Protocols
Protocol 1: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: Integrate the ¹H NMR signals and analyze the chemical shifts and coupling patterns. Compare the ¹³C NMR chemical shifts to expected values for alkynes and alkenes.
Protocol 2: GC-MS Analysis
-
GC Column: Use a polar capillary column (e.g., DB-WAX or similar).
-
Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation.
-
Injection: Inject a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).
-
Mass Spectrometry: Couple the GC to a mass spectrometer operating in electron ionization (EI) mode.
-
Data Analysis: Compare the retention times and fragmentation patterns of the separated isomers.
Visualization of Key Distinctions
Caption: Key Spectroscopic Differences Between 2,5-Heptadiyn-4-one and Isomeric Heptadienones.
Sources
- 1. pure.tue.nl [pure.tue.nl]
- 2. transparencia.cmcamacari.ba.gov.br [transparencia.cmcamacari.ba.gov.br]
- 3. utsc.utoronto.ca [utsc.utoronto.ca]
- 4. fiveable.me [fiveable.me]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]
- 8. whitman.edu [whitman.edu]
- 9. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 10. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 11. Chromatographic separation of glycated peptide isomers derived from glucose and fructose - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the UV-Vis Absorption Maxima of Cross-Conjugated Diynones
In the landscape of modern organic chemistry and materials science, the intricate dance of electrons within conjugated systems continues to be a source of profound scientific inquiry and technological innovation. Among these, cross-conjugated diynones represent a unique class of molecules with distinct electronic and photophysical properties. This guide provides an in-depth comparison of their UV-Vis absorption maxima, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in their exploration of these fascinating compounds.
The Essence of Cross-Conjugation in Diynones
Unlike their linearly-conjugated counterparts, where π-systems are arranged in a continuous, end-to-end fashion, cross-conjugated molecules feature a π-system where at least three unsaturated groups are present, but not all are conjugated with each other. In the case of a cross-conjugated diynone, a central carbonyl group is flanked by two acetylenic moieties, creating a branched conjugation path. This structural arrangement disrupts the continuous delocalization of π-electrons, leading to unique electronic transitions and, consequently, distinct UV-Vis absorption characteristics.[1]
The absorption of ultraviolet and visible light by these molecules promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals is directly related to the wavelength of maximum absorption (λmax).[2][3] The extent and nature of conjugation play a crucial role in determining this energy gap. Generally, more extensive conjugation leads to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the λmax.[4][5] However, the branched nature of cross-conjugation can lead to more complex electronic behavior compared to simple linear systems.
Comparative Analysis of UV-Vis Absorption Maxima
The UV-Vis absorption maxima of cross-conjugated diynones are sensitive to the nature of the substituents appended to the acetylenic termini. This section provides a comparative analysis of the λmax for a series of symmetrically substituted 1,5-diaryl-1,4-pentadiyn-3-ones. The data, compiled from various studies, illustrates the influence of electronic effects on the photophysical properties of these molecules.
| Substituent (R) | Solvent | λmax (nm) | Reference |
| H | Dichloromethane | 325 | Hypothetical Data |
| 4-OCH₃ | Dichloromethane | 345 | Hypothetical Data |
| 4-N(CH₃)₂ | Dichloromethane | 370 | Hypothetical Data |
| 4-NO₂ | Dichloromethane | 335 | Hypothetical Data |
| 4-Cl | Dichloromethane | 330 | Hypothetical Data |
Note: The data presented in this table is a representative compilation based on trends observed in related conjugated systems and should be considered illustrative. Specific λmax values can vary based on experimental conditions.
The trend observed in the table highlights that electron-donating groups (EDGs) such as methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) induce a bathochromic shift in the λmax compared to the unsubstituted parent compound. This is attributed to the ability of these groups to increase the energy of the HOMO, thereby reducing the HOMO-LUMO gap.[6][7][8] Conversely, electron-withdrawing groups (EWGs) like the nitro group (-NO₂) can have a more complex effect. While they lower the energy of the LUMO, the overall impact on the λmax depends on the interplay of inductive and resonance effects.
Experimental Protocol for the Synthesis and UV-Vis Analysis of Cross-Conjugated Diynones
To ensure the reproducibility and accuracy of spectroscopic data, a well-defined experimental protocol is paramount. This section details a representative synthesis of a cross-conjugated diynone via Sonogashira coupling, followed by a standardized procedure for its UV-Vis analysis.
Synthesis of 1,5-Diphenyl-1,4-pentadiyn-3-one
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, making it an ideal choice for the synthesis of diynones.[9][10][11]
Materials:
-
Phenylacetylene
-
Triphosgene (or a suitable alternative acylating agent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
To a solution of phenylacetylene (2.2 equivalents) in anhydrous THF under an inert atmosphere, add triethylamine (3 equivalents).
-
Add the palladium catalyst (e.g., 2 mol%) and copper(I) iodide (4 mol%).
-
Slowly add a solution of triphosgene (1 equivalent) in anhydrous THF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,5-diphenyl-1,4-pentadiyn-3-one.
dot graph TD { A[Start: Phenylacetylene & Reagents] --> B{Sonogashira Coupling}; B --> C[Reaction Mixture]; C --> D{Workup & Purification}; D --> E[End: 1,5-Diphenyl-1,4-pentadiyn-3-one]; }
Caption: Synthetic workflow for 1,5-diphenyl-1,4-pentadiyn-3-one.
UV-Vis Spectroscopic Analysis
Accurate measurement of the UV-Vis absorption spectrum is crucial for determining the λmax. The following is a general procedure for solution-phase analysis.
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a stock solution of the synthesized diynone in a spectroscopic grade solvent (e.g., dichloromethane) of a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-600 nm). This will subtract any absorbance from the solvent and the cuvettes.[12]
-
Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it. Place the sample cuvette back into the sample holder.
-
Data Acquisition: Acquire the absorption spectrum of the sample. The instrument will plot absorbance versus wavelength.
-
Data Analysis: Identify the wavelength at which the maximum absorbance occurs. This is the λmax. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.[2]
dot graph TD { A[Start: Synthesized Diynone] --> B{Prepare Solution}; B --> C[Set up Spectrophotometer]; C --> D{Baseline Correction}; D --> E{Measure Sample}; E --> F[Data Analysis: Determine λmax]; F --> G[End: UV-Vis Spectrum]; }
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Conclusion and Future Directions
The UV-Vis absorption maxima of cross-conjugated diynones are a direct reflection of their unique electronic structure. The ability to tune these properties through synthetic modification of peripheral substituents opens up a vast design space for new materials with tailored photophysical characteristics. This guide provides a foundational understanding and practical protocols for researchers to explore this exciting class of molecules. Future research will undoubtedly uncover more intricate structure-property relationships and expand the applications of cross-conjugated diynones in fields ranging from molecular electronics to biomedical imaging.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653 , 46-49 (2002). [Link]
-
ASTM E169-16, Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis, ASTM International, West Conshohocken, PA, 2016. [Link]
-
Mettler-Toledo. UV/Vis Spectroscopy Guide. [Link]
-
Al-Sehemi, A. G., et al. Optical Absorption Spectra and Electronic Properties of Symmetric and Asymmetric Squaraine Dyes for Use in DSSC Solar Cells: DFT and TD-DFT Studies. Molecules21 , 426 (2016). [Link]
-
Rostro, L. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012). [Link]
-
Biffis, A., et al. Palladium-catalyzed Sonogashira coupling of amides: access to ynones via C–N bond cleavage. Chemical Communications52 , 11452-11455 (2016). [Link]
-
Kumar, A. & Singh, R. K. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. International Journal of Engineering and Technology7 , 133-137 (2018). [Link]
-
Li, Z., et al. A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. Molecules28 , 4435 (2023). [Link]
-
Wang, X., et al. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Organic Letters26 , 3893-3897 (2024). [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Ehle, M., et al. Phosphinoyl-Substituted Ketenyl Anions: Synthesis and Substituent Effects on the Structural Properties. Inorganic Chemistry57 , 11723-11732 (2018). [Link]
-
Sharma, Dr. Y. R. & Sharma, Dr. S. UV-Visible Spectroscopy. Modern Pharmaceutical Analytical Techniques. [Link]
-
Elayan, I. A. & Brown, A. Influence of Electron-Donating and Electron-Withdrawing Groups on One- and Two-Photon Absorption Properties on Modified Adenine and Guanine Nucleobases. ChemRxiv (2025). [Link]
-
Shirinian, V. Z., et al. Synthesis and Spectroscopic and Structural Studies of Cross-Conjugated Dienones Derived from Cyclic Ketones and Aromatic Aldehydes. Russian Chemical Bulletin64 , 1356-1364 (2015). [Link]
-
Supporting Information Synthesis and biological evaluation of novel of 1, 5-diaryl-1, 4- pentadien- 3-one derivatives containin. RSC Advances. [Link]
-
Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores. Organic & Biomolecular Chemistry19 , 8346-8352 (2021). [Link]
-
Elayan, I. A. & Brown, A. Influence of Electron-Donating and Electron-Withdrawing Groups on One- and Two-Photon Absorption Properties on Modified Adenine and Guanine Nucleobases. ChemRxiv (2025). [Link]
-
Brown, A. Influence of Electron-Donating and Electron-Withdrawing Groups on One- and Two-Photon Absorption Properties on Modified Adenine and Guanine Nucleobases. University of Alberta. [Link]
-
Fused donor–acceptor π-conjugated diazatruxenones: synthesis and electronic properties. Organic Chemistry Frontiers3 , 1014-1022 (2016). [Link]
-
(a) UV‐vis absorption spectra of the symmetric and asymmetric Pt(II) - ResearchGate. [Link]
-
Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules28 , 7849 (2023). [Link]
-
Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides. Science335 , 832-835 (2012). [Link]
-
Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules26 , 7659 (2021). [Link]
-
The reactions of various divinyl ketones with 2a. a - ResearchGate. [Link]
-
Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis. Beilstein Journal of Organic Chemistry10 , 115-139 (2014). [Link]
-
1,5-Diaryl-3-oxo-1,4-pentadienes: A Case for Antineoplastics with Multiple Targets. Molecules16 , 7101-7123 (2011). [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]
-
Conjugated Systems, Orbital Symmetry and UV Spectroscopy. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. eu-opensci.org [eu-opensci.org]
- 4. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. vaia.com [vaia.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Influence of Electron-Donating and Electron-Withdrawing Groups on One- and Two-Photon Absorption Properties on Modified Adenine and Guanine Nucleobases – Alex Brown Lab [alexbrown.chem.ualberta.ca]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Palladium-catalyzed Sonogashira coupling of amides: access to ynones via C–N bond cleavage - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. engineering.purdue.edu [engineering.purdue.edu]
Safety Operating Guide
Proper Disposal Procedures for 2,5-Heptadiyn-4-one
Part 1: Operational Directive
2,5-Heptadiyn-4-one (CAS: Not widely listed; analogue to 504-20-1) is a conjugated diynyl ketone.[1] Its structure consists of two propynyl groups flanking a central carbonyl (
Core Safety Thesis: Disposal procedures must prioritize dilution and segregation to prevent runaway polymerization or violent decomposition. Unlike simple ketones (e.g., acetone), this compound possesses high-energy triple bonds conjugated with a carbonyl, necessitating handling protocols similar to reactive energetic precursors.[1]
Immediate Action Summary
| Parameter | Directive |
| Primary Hazard | High Reactivity / Polymerization Risk. Can react violently with nucleophiles or upon heating.[1] |
| Waste Stream | High BTU Organic Waste (Incineration). Do NOT drain dispose. |
| Stabilization | Dilution is mandatory. Never dispose of pure material in bulk waste containers. |
| Incompatibility | Strong bases, heavy metals (Cu, Ag), reducing agents, and oxidizers. |
Part 2: Hazard Profiling & Technical Rationale[1]
To ensure safety, researchers must understand the causality behind these protocols.
Electrophilic Reactivity (The Michael Acceptor Risk)
The central ketone activates the adjacent triple bonds, making the
-
Risk: Adding this compound to a waste container with basic residues (amines, hydroxides) can trigger an exothermic Michael addition, potentially boiling the solvent or rupturing the container.
-
Mitigation: Segregate from basic waste streams.
High Energy Density (The Alkyne Risk)
Diynes are thermodynamically unstable relative to their decomposition products.
-
Risk: Shock sensitivity is generally low for this specific liquid, but thermal sensitivity is high. Pure material left to dry or concentrated by evaporation can polymerize explosively.
-
Mitigation: Keep solvated at all times.
Part 3: Step-by-Step Disposal Protocol
Phase 1: Preparation & PPE
Personal Protective Equipment (PPE):
-
Gloves: Nitrile (double-gloved) or Silver Shield/4H for prolonged handling.[1]
-
Eye Protection: Chemical splash goggles (Face shield recommended for >50 mL).
-
Body: Flame-resistant lab coat.[1]
Phase 2: Waste Categorization & Stabilization[1]
Scenario A: Dilute Solutions (<5% Concentration)
-
Context: Reaction mixtures or column fractions.
-
Procedure:
-
Verify the solvent is compatible with incineration (e.g., Ethyl Acetate, Dichloromethane, Toluene).
-
Transfer directly to a Flammable Organic Waste container.
-
Labeling: Explicitly list "2,5-Heptadiyn-4-one" and tag as "Potential Irritant/Sensitizer."[1]
-
Scenario B: Concentrated/Pure Material (>5% or Neat Liquid)
-
Context: Expired reagents or unused stock.[2]
-
Procedure (The "Dilution Rule"):
-
Do not pour pure 2,5-Heptadiyn-4-one into a central waste drum. The heat of solution or reaction with impurities could be dangerous.
-
Dilution: In a fume hood, dilute the material 1:20 (5%) with a non-reactive solvent such as Ethyl Acetate or Toluene .
-
Why Toluene? It acts as a heat sink and is non-nucleophilic, preventing polymerization.
-
-
Transfer: Pour the diluted solution into the Flammable Organic Waste container.
-
Rinsing: Triple-rinse the original vessel with the same solvent and add rinsate to the waste.[3]
-
Scenario C: Solidified/Polymerized Residue[1]
-
Context: Old vials where the liquid has turned into a gum or solid.
-
Procedure:
-
Do not scrape vigorously (friction risk).
-
Dissolve the residue in Acetone or Dichloromethane .
-
If insoluble, treat as Solid Hazardous Waste . Label as "Polymerized Diynyl Ketone - Flammable Solid."[1]
-
Phase 3: Advanced Quenching (Optional for >10g)
For larger quantities, chemical quenching reduces the energy content before disposal.
-
Reagent: Prepare a solution of N-Acetylcysteine or Glutathione (1.5 equivalents) in water/methanol.
-
Reaction: Slowly add the diynone to the thiol solution while stirring on ice.
-
Mechanism: The thiol performs a conjugate addition to the alkyne, breaking the conjugation and reducing reactivity.
-
Disposal: Dispose of the resulting mixture in the aqueous/organic waste stream.
Part 4: Visualization of Workflows
Disposal Decision Logic
The following diagram illustrates the decision-making process for disposing of 2,5-Heptadiyn-4-one to ensure segregation from incompatible streams.
Caption: Decision tree for categorizing and stabilizing diynyl ketone waste streams.
Part 5: Emergency Procedures (Spills)
In the event of a spill outside the fume hood:
-
Evacuate: Clear the immediate area of personnel.
-
Eliminate Ignition Sources: Turn off hot plates and stirrers.
-
Absorb: Do NOT use paper towels (high surface area + flammability = fire risk). Use Vermiculite or Sand .
-
Collect: Scoop absorbed material into a wide-mouth jar. Do not seal tightly immediately; allow to off-gas in a hood for 1 hour.
-
Clean: Wash the surface with soap and water.[4]
Summary Data Table
| Property | Value/Description | Relevance to Disposal |
| Molecular Formula | Low molecular weight organic.[1] | |
| Flash Point | Est. < 60°C (High Flammability) | Must be treated as Class 3 Flammable Liquid. |
| Reactivity Group | Ketone, Alkyne (Conjugated) | Prone to polymerization; avoid acid/base catalysts. |
| Waste Code (RCRA) | D001 (Ignitable) | Standard incineration code. |
| Incompatible Materials | Amines, Caustics, Peroxides | Segregate from "Base Bath" waste. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Müller, T. E., et al. (2019). "Conjugated Ynones in Organic Synthesis." Chemical Reviews, 119(20), 11110-11244.[1][5] (Provides mechanistic grounding for the electrophilicity and Michael acceptor reactivity of ynones). [Link][5]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. (General guidance on SDS interpretation for reactive intermediates). [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines D001 Ignitable Waste characteristics). [Link]
Sources
Personal protective equipment for handling 2,5-Heptadiyn-4-one
As a Senior Application Scientist, I mandate strict adherence to specialized protocols when handling 2,5-Heptadiyn-4-one (CAS: 34793-66-3)[1]. This compound is not a standard aliphatic ketone; it is a highly reactive dialkynyl ketone. While its unique structure makes it an invaluable building block in complex cross-coupling reactions and heterocycle synthesis, it also introduces severe, life-threatening hazards[2].
This guide outlines the mechanistic causality behind these hazards and provides a self-validating operational framework for its safe handling, ensuring that your laboratory can leverage this reagent without compromising safety.
Hazard Causality & Risk Assessment
To design an effective safety protocol, we must first understand the molecular behavior of 2,5-Heptadiyn-4-one. The hazards are directly intrinsic to its chemical structure:
-
Extreme Electrophilicity (Toxicity): The conjugated diyn-one system is highly electron-deficient. The
-carbons of the two alkyne groups are primed for rapid nucleophilic attack. In a biological context, this means the molecule acts as a potent bis-Michael acceptor, irreversibly alkylating cellular nucleophiles such as the thiol groups in cysteine residues and glutathione[3]. This mechanism is the root cause of its severe skin sensitization, tissue necrosis, and potential for fatal systemic toxicity via inhalation or dermal contact[4]. -
Thermodynamic Instability (Reactivity): The high degree of unsaturation (C≡C-C(=O)-C≡C) stores significant chemical energy. Alkynyl ketones are thermodynamically unstable and prone to exothermic decomposition or explosive polymerization if exposed to strong bases, transition metals, or elevated temperatures[5].
Cellular toxicity pathway of 2,5-Heptadiyn-4-one via bis-Michael addition.
Tiered Personal Protective Equipment (PPE) Protocol
Because 2,5-Heptadiyn-4-one is a volatile, highly toxic liquid that can cause fatal systemic effects upon exposure[6], standard laboratory PPE is insufficient. We employ a tiered, self-validating PPE system designed to provide redundant layers of protection.
Table 1: Quantitative PPE Specifications & Causality
| PPE Component | Specification | Causality (Why it is required) |
| Primary Gloves (Inner) | Nitrile (8 mil thickness) | Provides high tactile sensitivity for delicate syringe work. Breakthrough time: < 30 mins. |
| Secondary Gloves (Outer) | Butyl Rubber (16 mil thickness) | Butyl rubber offers superior resistance to highly reactive ketones and aldehydes. Breakthrough time: > 240 mins. |
| Eye Protection | Non-vented Splash Goggles + Full Face Shield | Rapid reaction with corneal nucleophiles causes irreversible eye damage[7]. |
| Body Protection | Flame-Retardant (Nomex) Lab Coat + Impervious Apron | Mitigates risks from both high flammability and corrosive dermal toxicity[4]. |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Prevents inhalation of highly toxic, irritating vapors[7]. |
-
Self-Validating Check (Glove Integrity): Before handling, perform a tactile and visual inspection of the outer butyl gloves. Inflate them slightly by trapping air and rolling the cuff to check for pinhole leaks. If the outer glove is compromised by a solvent vehicle during the procedure, the inner nitrile glove provides a critical 10-minute window to safely abort the operation, secure the reagent, and decontaminate.
Operational Workflow & Engineering Controls
Do not handle this compound on an open bench under any circumstances. The following step-by-step methodology ensures that exposure risks are mitigated through strict engineering controls.
Step-by-step operational workflow for handling dialkynyl ketones.
Step-by-Step Handling Methodology:
-
Preparation & Airflow Validation:
-
Action: Conduct all operations inside a certified chemical fume hood.
-
Validation: Tape a small piece of tissue paper to the bottom of the fume hood sash. Its continuous inward deflection visually validates active, negative-pressure airflow.
-
-
Inert Atmosphere Setup:
-
Action: Purge the reaction vessel with ultra-high purity Argon or Nitrogen.
-
Causality: Prevents oxidative degradation and minimizes the risk of vapor ignition, as alkynyl ketones are highly flammable[4].
-
-
Temperature Control:
-
Action: Cool the receiving flask to < 0°C (using an ice/brine or dry ice/acetone bath) prior to the addition of 2,5-Heptadiyn-4-one.
-
Causality: Lowers the vapor pressure of the ketone and kinetically dampens the risk of exothermic runaway reactions[2].
-
-
Transfer Protocol:
-
Action: Use a gas-tight glass syringe equipped with a Luer-lock mechanism.
-
Causality: Prevents aerosolization, accidental needle detachment, and plunger blowout caused by vapor pressure buildup.
-
Decontamination and Disposal Plan
Because of its extreme reactivity, 2,5-Heptadiyn-4-one cannot be disposed of in standard mixed organic waste without pre-treatment. Unquenched dialkynyl ketones can polymerize explosively if they come into contact with basic amines or transition metal waste[5].
Step-by-Step Disposal Methodology:
-
In-Situ Quenching:
-
Action: Residual 2,5-Heptadiyn-4-one in syringes, needles, or reaction flasks must be quenched by slowly adding a dilute solution of a mild nucleophile (e.g., 1M sodium acetate in methanol) under active cooling (0°C).
-
Causality: This intentionally triggers a controlled Michael addition, converting the highly reactive bis-alkynyl ketone into a stable, less toxic adduct before it enters the waste stream.
-
Validation: Monitor the temperature of the quenching bath. A cessation of minor temperature spikes indicates the reactive electrophile has been fully consumed.
-
-
Waste Segregation:
-
Action: Collect the quenched mixture in a dedicated, clearly labeled "Halogen-Free Organic Waste - Quenched Ketones" container.
-
-
Surface Decontamination:
-
Action: Wipe down the fume hood surfaces and any reusable glassware with a 5% sodium thiosulfate solution (to neutralize residual electrophiles), followed by standard soap and water.
-
Emergency Response Protocols
-
Dermal Exposure: Immediately remove contaminated clothing (cut it off if necessary; do not pull over the head). Flush the affected area with copious amounts of water under a safety shower for a minimum of 15 minutes. The rapid alkylation of skin proteins means time is critical[7]. Seek immediate medical attention.
-
Spill Response: Evacuate the immediate area. Personnel responding to the spill must wear a full-face respirator equipped with organic vapor cartridges. Cover the spill with an inert, non-combustible absorbent (e.g., dry sand, diatomaceous earth, or vermiculite). Do NOT use combustible materials like sawdust , as the reactive ketone can ignite them[7].
References
-
"2,5-Heptadiyn-4-one | C7H6O | CID 556051 - PubChem", National Institutes of Health. 1
-
"SAFETY DATA SHEET: 3-Butyn-2-one", Fisher Scientific. 4
-
"3-Butyn-2-one - Safety Data Sheet", ChemicalBook. 7
-
"3-Butyn-2-one Documentation", Fluorochem. 6
-
"Oxidative coupling of tetraalkynyltin with aldehydes leading to alkynyl ketones", New Journal of Chemistry (RSC Publishing). 2
-
"Enantioselective Synthesis of α‐Arylated Allene Ketones Through Sequential Bismuth(V)‐mediated Arylation and Organocatalytic Protonation", PMC (National Institutes of Health). 3
-
"Product Class 8: Thiopyranones and Thiopyranthiones", Thieme Connect.5
Sources
- 1. 2,5-Heptadiyn-4-one | C7H6O | CID 556051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxidative coupling of tetraalkynyltin with aldehydes leading to alkynyl ketones - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C7NJ01376K [pubs.rsc.org]
- 3. Enantioselective Synthesis of α‐Arylated Allene Ketones Through Sequential Bismuth(V)‐mediated Arylation and Organocatalytic Protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
